4-Chloro-2-methylbutanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACOJLDLXBNEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594999 | |
| Record name | 4-Chloro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672305-40-7 | |
| Record name | 4-Chloro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 4-Chloro-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
4-Chloro-2-methylbutanoic acid, with the CAS number 672305-40-7, is a halogenated carboxylic acid. This technical guide provides a summary of its fundamental chemical and physical properties. Due to the limited availability of public experimental data for this specific compound, this document also outlines proposed experimental protocols for its synthesis and analysis based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this molecule.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while basic molecular information is available from chemical suppliers, specific experimental data such as melting point, boiling point, and solubility are not readily found in the public domain.
| Property | Value | Reference(s) |
| CAS Number | 672305-40-7 | [1] |
| Molecular Formula | C₅H₉ClO₂ | |
| Molecular Weight | 136.58 g/mol | [1] |
| Synonyms | Butanoic acid, 4-chloro-2-methyl- | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Spectral Data (NMR, IR, MS) | Indicated as available by suppliers, but specific data not publicly accessible. | [1][2] |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in published literature. However, based on the synthesis of structurally similar compounds, the following methodologies are proposed.
Synthesis Protocol: A Plausible Approach
A likely synthetic route to this compound would involve the chlorination of a suitable precursor, such as γ-butyrolactone, followed by the introduction of the methyl group. A generalized two-step procedure is outlined below.
Step 1: Synthesis of 4-Chlorobutanoic Acid from γ-Butyrolactone
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add γ-butyrolactone to the flask, followed by the slow addition of thionyl chloride (SOCl₂).
-
Reaction Conditions: The reaction mixture is typically heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting 4-chlorobutanoyl chloride is then carefully hydrolyzed by the addition of water to yield 4-chlorobutanoic acid.
-
Purification: The crude 4-chlorobutanoic acid can be purified by distillation under reduced pressure.
Step 2: α-Methylation of 4-Chlorobutanoic Acid
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Deprotonation: The 4-chlorobutanoic acid is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise to deprotonate the α-carbon.
-
Methylation: An electrophilic methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is allowed to warm to room temperature slowly.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The final product, this compound, can be purified by column chromatography on silica (B1680970) gel or by distillation.
Analytical Protocols
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. Expected signals would correspond to the methyl group, the methine proton at the α-carbon, the methylene (B1212753) protons adjacent to the chlorine atom, and the acidic proton of the carboxylic acid.
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¹³C NMR: To identify the number of unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present. A strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) would be expected.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, as well as characteristic isotopic patterns for a chlorine-containing compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A suitable reversed-phase column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid, such as formic acid or trifluoroacetic acid) could be used.
Logical Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a chemical compound like this compound.
References
"4-Chloro-2-methylbutanoic acid" chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Chloro-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure and bonding of this compound (C₅H₉ClO₂). Due to a lack of available experimental data for this specific compound, this guide leverages computational data from reputable chemical databases to describe its physicochemical properties, molecular geometry, and bonding characteristics. Furthermore, it outlines standard experimental protocols that are fundamental for the structural elucidation of such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for professionals in research and drug development who may be interested in the synthesis, characterization, or application of this compound and its analogues.
Introduction
This compound is a halogenated carboxylic acid with the chemical formula C₅H₉ClO₂.[1] Its molecular structure features a four-carbon butanoic acid backbone with a chlorine atom substituted at the fourth carbon (C4) and a methyl group at the second carbon (C2). The presence of a chiral center at C2 indicates that the molecule can exist as a pair of enantiomers, a critical consideration in pharmaceutical development where stereoisomers can exhibit distinct pharmacological and toxicological profiles. The functional groups present—a carboxylic acid and an alkyl halide—make it a potentially versatile intermediate in organic synthesis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in Table 1. It is important to note that while the molecular formula and weight are derived from its chemical composition, many of the other physicochemical properties are computationally predicted and should be considered as estimated values.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 672305-40-7 |
| XLogP3 (Computed) | 1.5 |
| Hydrogen Bond Donor Count (Computed) | 1 |
| Hydrogen Bond Acceptor Count (Computed) | 2 |
| Rotatable Bond Count (Computed) | 3 |
Data sourced from PubChem and Molbase.[1][2]
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a chain of four sp³-hybridized carbon atoms, with the exception of the carboxyl carbon, which is sp²-hybridized. This leads to a tetrahedral geometry around the carbons of the alkyl chain and a trigonal planar geometry for the carboxylic acid group. The molecule contains single covalent bonds (C-C, C-H, C-O, O-H, C-Cl) and one double bond (C=O).
Due to the absence of experimental crystallographic data, the precise bond lengths and angles for this compound are not documented. However, Table 2 provides estimated values based on computational models and standard values for similar chemical environments.
Table 2: Computationally Estimated Bond Parameters
| Parameter | Bond/Angle Type | Estimated Value |
| Bond Length | C-Cl | ~ 1.78 Å |
| C-C (sp³-sp³) | ~ 1.53 Å | |
| C-C (sp³-sp²) | ~ 1.51 Å | |
| C=O | ~ 1.21 Å | |
| C-O | ~ 1.35 Å | |
| Bond Angle | C-C-C | ~ 110-112° |
| Cl-C-C | ~ 110° | |
| O=C-O | ~ 124° |
These values are illustrative and based on computational chemistry predictions.
Experimental Protocols for Structural Characterization
The definitive determination of the structure of a novel or uncharacterized compound like this compound requires a combination of spectroscopic and spectrometric techniques. The following are detailed, standard experimental protocols that would be applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.
Methodology:
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Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Expected signals would include a doublet for the C2-methyl group, a multiplet for the C2 proton, two distinct multiplets for the diastereotopic protons on C3, a triplet for the C4 methylene (B1212753) protons, and a broad singlet for the acidic proton of the carboxyl group.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Five distinct signals are expected, corresponding to the five carbon atoms of the molecule. The chemical shifts would be indicative of their electronic environment, with the carboxyl carbon appearing furthest downfield.
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2D NMR Experiments: To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish H-H and C-H correlations, respectively.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
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Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.
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Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks include a broad O-H stretch from the carboxylic acid dimer at approximately 3300-2500 cm⁻¹, a sharp and intense C=O stretch around 1710 cm⁻¹, and a C-Cl stretch in the fingerprint region (typically 800-600 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern to further confirm the structure.
Methodology:
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Sample Introduction and Ionization: The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation and purification. Electron Ionization (EI) is a common method for this type of molecule.
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Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured. The molecular ion peak (M⁺) would confirm the molecular weight of 136.58 g/mol . A characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with roughly one-third the intensity of the M⁺ peak) would be expected.
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Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for a molecule of this type would include the loss of a chlorine atom, the loss of the carboxyl group, and cleavage of the carbon-carbon bonds.
Visualizations
Caption: 2D chemical structure of this compound.
Caption: A typical experimental workflow for structural elucidation.
References
An In-depth Technical Guide to 4-Chloro-2-methylbutanoic Acid: Synthesis, Discovery, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylbutanoic acid, a chiral carboxylic acid, holds significance as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring a chlorine atom and a stereocenter, makes it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, discovery, and historical context of this compound, intended to serve as a resource for researchers and professionals in drug development and chemical synthesis.
Chemical Properties and Data
This compound is a halogenated carboxylic acid with the following key identifiers and properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 672305-40-7 |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Appearance | Varies (typically a liquid or low-melting solid) |
| Chirality | Exists as (R)- and (S)-enantiomers |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be inferred from established methods for analogous compounds. The primary strategies involve the chlorination of a suitable precursor or the ring-opening of a lactone derivative.
Ring-Opening of a Substituted γ-Butyrolactone
One plausible and efficient method for the synthesis of this compound is the ring-opening of α-methyl-γ-butyrolactone. This reaction is typically achieved by treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid, often in the presence of a catalyst.
Experimental Protocol (Hypothetical, based on analogous reactions):
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add α-methyl-γ-butyrolactone (1.0 eq).
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Addition of Chlorinating Agent: Cool the flask in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slow addition to ice-cold water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Quantitative Data (Illustrative):
| Starting Material | Product Yield (Anticipated) | Purity (Anticipated) |
| α-Methyl-γ-butyrolactone | 75-85% | >95% (after purification) |
A diagram illustrating this synthetic pathway is provided below:
Caption: Synthesis of this compound via ring-opening of α-methyl-γ-butyrolactone.
Chlorination of 2-Methylbutanoic Acid
Direct chlorination of 2-methylbutanoic acid is another potential synthetic route. This would likely proceed via a free-radical mechanism, which can lead to a mixture of products due to the different reactivities of the C-H bonds. Achieving high selectivity for the 4-position would be a significant challenge.
A more controlled approach would be to first convert 2-methylbutanoic acid to a more reactive derivative, such as an acyl chloride or ester, before proceeding with a more selective chlorination method.
Historical Context and Discovery
The specific discovery of this compound is not well-documented in readily available historical records. However, its synthesis and study fall within the broader historical development of halogenated carboxylic acids.
The Hell–Volhard–Zelinsky (HVZ) reaction , first reported in the 1880s, provided a general method for the α-halogenation of carboxylic acids. While this reaction would not directly produce the 4-chloro isomer, it laid the groundwork for the systematic study of halogenated acids.
The development of new chlorinating agents and a deeper understanding of reaction mechanisms in the 20th century, including free-radical and electrophilic chlorination, expanded the toolbox for synthesizing a wide variety of halogenated organic compounds. It is likely that this compound was first synthesized during this period as part of broader investigations into the properties and applications of such molecules.
Applications in Drug Development
Chlorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties that the chlorine atom imparts. These can include increased lipophilicity, altered metabolic stability, and the ability to form specific interactions with biological targets.
While a specific, marketed drug that directly uses this compound as a starting material is not prominently cited in the literature, its availability from chemical suppliers that cater to the pharmaceutical industry strongly suggests its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature makes it particularly valuable for the stereoselective synthesis of drug candidates.
The logical workflow for its use in drug discovery is depicted below:
Caption: Role of this compound in a typical drug development pipeline.
Conclusion
This compound is a valuable chiral building block with potential applications in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. While its specific history is not extensively documented, its synthesis can be achieved through established chemical transformations. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its properties, potential synthetic routes, and its likely role in the landscape of drug discovery and development. Further research into stereoselective synthetic methods and the identification of its specific applications in API synthesis would be of significant value to the scientific community.
Reactivity of 4-Chloro-2-methylbutanoic Acid with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-methylbutanoic acid is a bifunctional molecule possessing two primary sites susceptible to nucleophilic attack: the electrophilic carbon bearing the chlorine atom (C4) and the carbonyl carbon of the carboxylic acid group. Its reactivity is dominated by a competition between intermolecular nucleophilic substitution at the C4 position and an intramolecular cyclization (lactonization) to form γ-methyl-γ-butyrolactone. This guide elucidates the fundamental principles governing these reaction pathways, providing a framework for predicting and controlling the reaction outcomes with various nucleophiles. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon established principles of organic chemistry and data from analogous haloalkanoic acids to predict its reactivity.
Core Reactivity Principles
The reactivity of this compound is dictated by the interplay of several factors, including the nature of the nucleophile, reaction conditions (temperature, solvent, concentration), and the inherent structural features of the molecule.
2.1 Electrophilic Centers:
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C4 Carbon: The carbon atom bonded to the chlorine is an electrophilic center due to the electronegativity of the chlorine atom, making it susceptible to S\subN1 and S\subN2 type reactions.
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Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group is also electrophilic and can be attacked by strong nucleophiles, although this typically requires activation of the carboxyl group.
2.2 Competing Reaction Pathways:
The primary reactive dichotomy lies between intermolecular substitution by an external nucleophile and intramolecular attack by the carboxylate group.
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Intermolecular Nucleophilic Substitution: An external nucleophile attacks the C4 carbon, displacing the chloride ion. This pathway is favored by strong, highly concentrated nucleophiles.
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Intramolecular Nucleophilic Substitution (Lactonization): The carboxylate oxygen acts as an internal nucleophile, attacking the C4 carbon to form a five-membered ring, γ-methyl-γ-butyrolactone. This is a facile process for γ-haloacids and is often favored, particularly under conditions that promote the formation of the carboxylate anion.
Intermolecular Nucleophilic Substitution
The reaction of this compound with external nucleophiles is expected to proceed primarily via an S\subN2 mechanism at the C4 position, which is a primary carbon. The methyl group at the C2 position is unlikely to provide significant steric hindrance to the C4 center.
3.1 Reactivity with Common Nucleophiles:
The following table summarizes the expected products from reactions with various nucleophiles under conditions favoring intermolecular substitution.
| Nucleophile | Reagent Example | Expected Product | Reaction Conditions Favoring Intermolecular Substitution |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-2-methylbutanoic acid | High concentration of NaOH, lower temperatures |
| Ammonia | Ammonia (NH\sub3) | 4-Amino-2-methylbutanoic acid | Excess concentrated ammonia, moderate temperatures |
| Cyanide | Sodium Cyanide (NaCN) | 4-Cyano-2-methylbutanoic acid | Aprotic solvent, moderate temperatures |
| Azide | Sodium Azide (NaN\sub3) | 4-Azido-2-methylbutanoic acid | Aprotic solvent (e.g., DMF), moderate temperatures |
| Thiolate | Sodium Thiolate (RSNa) | 4-(Alkylthio)-2-methylbutanoic acid | Aprotic solvent, moderate temperatures |
3.2 Generalized Experimental Protocol for Monitoring Intermolecular Substitution:
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Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) for reactions with sodium salts) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Reagent Addition: Add the nucleophile (e.g., NaI, 1.1 equivalents) to the solution.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The formation of a precipitate (e.g., NaCl) can also indicate reaction progress.
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Work-up: Upon completion, quench the reaction (e.g., with water), extract the product with an organic solvent, dry the organic layer (e.g., with Na\sub2SO\sub4), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or distillation.
3.3 Visualization of Intermolecular Substitution Pathway:
Caption: General pathway for S\subN2 intermolecular substitution.
Intramolecular Nucleophilic Substitution (Lactonization)
A key reaction pathway for this compound is intramolecular cyclization to form a stable five-membered lactone, γ-methyl-γ-butyrolactone. This reaction is often spontaneous, especially in the presence of a base that deprotonates the carboxylic acid.
4.1 Mechanism of Lactonization:
The reaction proceeds via an intramolecular S\subN2 attack where the carboxylate anion acts as the nucleophile. The process is entropically favored due to the formation of a five-membered ring.
4.2 Factors Favoring Lactonization:
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Base: The presence of a non-nucleophilic base to deprotonate the carboxylic acid, thereby increasing the nucleophilicity of the carboxylate group.
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Solvent: Polar protic solvents can facilitate the ionization of the carboxylic acid and stabilize the transition state.
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Dilution: High dilution can favor intramolecular reactions over intermolecular ones.
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Temperature: Moderate heating can provide the activation energy for the cyclization.
4.3 Generalized Experimental Protocol for Lactonization:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., water or a water/acetone mixture).
-
Base Addition: Slowly add a weak base, such as sodium bicarbonate (NaHCO\sub3), to the solution until the pH is neutral or slightly basic.
-
Heating: Heat the reaction mixture under reflux.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the lactone by GC-MS or NMR spectroscopy. The consumption of the base can also be monitored.
-
Work-up and Purification: After the reaction is complete, cool the mixture, acidify to a neutral pH, and extract the lactone with an organic solvent. The lactone can then be purified by distillation.
4.4 Visualization of Lactonization Pathway:
Caption: Pathway for intramolecular cyclization (lactonization).
Competition Between Intermolecular and Intramolecular Pathways
The outcome of the reaction of this compound with a nucleophile depends on the relative rates of the intermolecular and intramolecular pathways.
5.1 Factors Influencing the Reaction Pathway:
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Nucleophile Strength and Concentration: Strong, highly concentrated nucleophiles favor the intermolecular pathway. Weak or dilute nucleophiles allow the intramolecular reaction to dominate.
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Basicity of the Nucleophile: A highly basic nucleophile will deprotonate the carboxylic acid, promoting lactonization. If the nucleophile is a better nucleophile than the resulting carboxylate, intermolecular substitution may still occur.
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Solvent: Polar aprotic solvents can enhance the reactivity of anionic nucleophiles, potentially favoring the intermolecular reaction. Polar protic solvents can favor lactonization by stabilizing the carboxylate anion.
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Temperature: Higher temperatures generally increase the rates of both reactions, but the effect might be more pronounced for one pathway over the other, depending on the activation energies.
5.2 Logical Flow Diagram of Competing Pathways:
Caption: Factors influencing the competition between reaction pathways.
Reactions at the Carboxyl Group
While the primary focus of this guide is on the reactivity at the C-Cl bond, it is important to note that the carboxylic acid group itself can undergo various reactions, such as esterification, amide formation (typically after conversion to an acyl chloride), and reduction. These reactions generally require specific reagents and conditions that activate the carboxyl group and are distinct from the nucleophilic substitution at the C4 position.
Conclusion
The reactivity of this compound with nucleophiles is characterized by a dynamic competition between intermolecular substitution and intramolecular cyclization. A thorough understanding of the principles of nucleophilic substitution, coupled with careful control of reaction conditions, is paramount for selectively achieving the desired chemical transformation. For drug development professionals and researchers, this predictive framework is essential for the rational design of synthetic routes involving this and structurally related molecules. Further empirical studies are warranted to quantify the reaction kinetics and yields for specific nucleophiles, which would provide a more precise predictive model of its reactivity.
Theoretical Examination of 4-Chloro-2-methylbutanoic Acid Stability: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the stability of 4-Chloro-2-methylbutanoic acid. The stability of halogenated organic molecules is a critical parameter in drug development and chemical synthesis, influencing shelf-life, reactivity, and degradation pathways. This document outlines a computational workflow, from initial conformational analysis to the exploration of potential decomposition routes, serving as a framework for the theoretical assessment of this and similar halogenated carboxylic acids.
Introduction
This compound is a chiral haloalkanoic acid. The presence of a chlorine atom, a stereocenter, and a carboxylic acid moiety makes its stability a subject of interest for synthetic and medicinal chemists. Theoretical studies, primarily employing quantum chemical calculations, offer a powerful, non-experimental means to probe the intrinsic stability of such molecules. These computational approaches can predict thermodynamic and kinetic parameters, providing insights into the molecule's conformational preferences and its propensity to undergo degradation.
Halogenated compounds can be susceptible to degradation, and their stability is a key factor in their environmental and biological impact.[1] Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting reaction pathways and transition states, which can guide experimental design and save significant resources.[2]
Conformational Analysis and Structural Stability
The first step in assessing the theoretical stability of this compound is to identify its most stable conformers. The relative energies of these conformers determine their population at a given temperature and provide a foundational understanding of the molecule's structural landscape.
Experimental Protocol: Conformational Search and Geometry Optimization
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Initial Structure Generation: The 3D structure of both (R)- and (S)-enantiomers of this compound is generated using a molecular builder.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is often achieved using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency.
-
Quantum Mechanical Geometry Optimization: The lowest energy conformers identified from the initial search are then subjected to geometry optimization using a higher level of theory, typically DFT. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Data Presentation: Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| (S)-1 | 0.00 | 0.00 | 75.3 |
| (S)-2 | 1.25 | 1.30 | 15.1 |
| (S)-3 | 2.10 | 2.18 | 5.5 |
| (R)-1 | 0.00 | 0.00 | 75.3 |
| (R)-2 | 1.25 | 1.30 | 15.1 |
| (R)-3 | 2.10 | 2.18 | 5.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A thorough computational study would be required to generate actual values.
Potential Decomposition Pathways
Understanding the potential decomposition pathways is crucial for predicting the long-term stability and identifying potential degradation products. For this compound, two primary unimolecular decomposition pathways are considered here for illustrative purposes: intramolecular cyclization (lactonization) and dehydrochlorination.
Experimental Protocol: Transition State Searching and Reaction Pathway Analysis
-
Reactant and Product Optimization: The geometries of the reactant (the most stable conformer of this compound) and the potential products (e.g., γ-valerolactone and HCl for lactonization) are optimized at the chosen level of theory.
-
Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product. Methods such as the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.
-
TS Verification: The located transition state is verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the intended reactant and product minima.
-
Activation Energy Calculation: The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactant.
Data Presentation: Calculated Activation Barriers for Decomposition
| Reaction Pathway | Reactant | Transition State | Product(s) | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| Intramolecular Cyclization | This compound | TS1 | γ-Valerolactone + HCl | 35.8 | 34.5 |
| Dehydrochlorination | This compound | TS2 | 2-Methyl-3-butenoic acid + HCl | 42.1 | 40.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Computational Workflow and Reaction Pathways
Visual representations are essential for conveying complex theoretical workflows and reaction mechanisms.
Figure 1: Computational workflow for stability analysis.
Figure 2: Hypothetical decomposition pathways.
Conclusion
This guide has outlined a robust theoretical framework for assessing the stability of this compound. By combining conformational analysis with the investigation of potential decomposition pathways, computational chemistry provides invaluable insights into the intrinsic stability of this molecule. The methodologies and workflows described herein are applicable to a wide range of small organic molecules and are an indispensable tool in modern drug discovery and development. The hypothetical data presented underscores the kind of quantitative information that can be obtained, guiding further experimental work and informing on the handling and storage conditions for this compound. While no specific experimental or theoretical studies on the stability of this compound were found in the initial search, the principles of computational chemistry provide a clear path for such an investigation.
References
4-Chloro-2-methylbutanoic Acid: A Chiral Building Block in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental consideration in modern drug design and development, with the stereochemistry of a molecule often dictating its pharmacological activity, efficacy, and safety profile. Enantiomerically pure chiral building blocks are therefore indispensable tools in the synthesis of complex pharmaceutical compounds. 4-Chloro-2-methylbutanoic acid, a halogenated carboxylic acid possessing a stereocenter at the C2 position, represents a versatile chiral synthon with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of the (R)- and (S)-enantiomers of this compound as chiral building blocks for the synthesis of bioactive molecules.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and analytical characterization. While extensive experimental data for the individual enantiomers are not widely reported in publicly available literature, the general properties of the racemic compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₂ | PubChem |
| Molecular Weight | 136.58 g/mol | PubChem |
| CAS Number | 672305-40-7 (racemic) | MOLBASE[1] |
Synthesis of Chiral this compound
The preparation of enantiomerically pure forms of this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or resolution of a racemic mixture.
Asymmetric Synthesis
While specific, detailed protocols for the asymmetric synthesis of this compound are not extensively documented, general methodologies for the stereoselective synthesis of α-methyl-substituted carboxylic acids can be adapted. One common approach involves the use of chiral auxiliaries.
Conceptual Workflow for Chiral Auxiliary-Mediated Synthesis:
Figure 1: Conceptual workflow for the asymmetric synthesis of this compound using a chiral auxiliary.
Experimental Protocol (General, adapted from similar syntheses):
-
Acylation of Chiral Auxiliary: A solution of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise, followed by the addition of 4-chlorobutyryl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Diastereoselective Methylation: The resulting N-acylated auxiliary is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to form the enolate. Methyl iodide is then added to introduce the methyl group at the α-position. The stereochemistry of this step is directed by the chiral auxiliary.
-
Auxiliary Cleavage: The N-alkylated auxiliary is hydrolyzed using, for example, lithium hydroxide (B78521) and hydrogen peroxide in a mixture of THF and water. This step cleaves the chiral auxiliary, which can often be recovered, to yield the enantiomerically enriched this compound. The desired product is then isolated and purified by standard techniques such as extraction and chromatography.
Chiral Resolution
Resolution of racemic this compound is another viable strategy to obtain the individual enantiomers. This can be achieved through several methods, including diastereomeric salt formation or enzymatic resolution.
Workflow for Chiral Resolution via Diastereomeric Salt Formation:
Figure 2: Workflow for the resolution of racemic this compound via diastereomeric salt formation.
Experimental Protocol (General):
-
Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). An equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) is added to the solution.
-
Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out of the solution first.
-
Isolation and Liberation of Enantiomers: The crystallized salt is isolated by filtration. The mother liquor is retained for the isolation of the other diastereomer. The isolated salt is then treated with an acid (e.g., hydrochloric acid) to liberate the enantiomerically enriched carboxylic acid. The other enantiomer can be recovered from the mother liquor by a similar acidification process. The enantiomeric purity of the products should be determined by a suitable analytical technique, such as chiral HPLC.
Enzymatic Resolution:
Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used for the kinetic resolution of racemic carboxylic acids or their esters. For instance, a lipase (B570770) could selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted acid from the newly formed ester.
Applications as a Chiral Building Block
While specific examples of the use of enantiomerically pure this compound in the synthesis of marketed pharmaceuticals are not prominently featured in the reviewed literature, its structure suggests potential applications in the synthesis of various bioactive molecules. The presence of a chiral center, a carboxylic acid handle for further functionalization, and a terminal chloride that can be displaced by nucleophiles makes it a versatile synthon.
Hypothetical Application in Drug Synthesis:
The (S)-enantiomer of this compound could, for instance, be a precursor for the synthesis of chiral γ-amino acids or lactams, which are important structural motifs in many pharmaceuticals.
Conceptual Synthetic Pathway:
Figure 3: Conceptual pathway for the conversion of (S)-4-Chloro-2-methylbutanoic acid to a chiral pharmaceutical intermediate.
Signaling Pathways and Biological Relevance
As there are no widely reported drugs synthesized directly from this compound, a discussion of specific signaling pathways is speculative. However, should this building block be used to synthesize a molecule targeting a particular receptor or enzyme, the relevant signaling pathway would then be of importance. For example, if it were used to synthesize a novel GABA analogue, the GABAergic signaling pathway would be the focus.
Conclusion
This compound, in its enantiomerically pure forms, represents a promising yet underexplored chiral building block for pharmaceutical synthesis. While detailed, specific applications in the synthesis of marketed drugs are not readily apparent in the current literature, established methods of asymmetric synthesis and chiral resolution can be applied to obtain the (R)- and (S)-enantiomers. Its bifunctional nature, with a modifiable carboxylic acid and a reactive chloride, provides a versatile platform for the construction of more complex chiral molecules. Further research into the applications of this chiral synthon could unveil its potential in the development of novel therapeutics. Researchers in drug discovery and development are encouraged to consider this building block for the synthesis of new chemical entities with defined stereochemistry.
References
Spectroscopic Characterization of 4-Chloro-2-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 4-Chloro-2-methylbutanoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predicted spectroscopic profile based on the analysis of structurally similar compounds. The guide outlines the theoretical principles and expected spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are also provided to facilitate the acquisition of actual experimental data. This document is intended to serve as a valuable resource for researchers in the planning and interpretation of spectroscopic analyses of this compound and related small molecules.
Introduction
This compound is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough spectroscopic characterization is fundamental to confirm its chemical structure, assess its purity, and understand its chemical properties. This guide details the expected outcomes from the most common and powerful spectroscopic techniques used for the structural elucidation of organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles, as well as by analogy to the experimental data of structurally related molecules.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Ha | 1.2 - 1.4 | Doublet | ~7 |
| Hb | 2.5 - 2.8 | Multiplet | - |
| Hc | 1.8 - 2.2 | Multiplet | - |
| Hd | 3.6 - 3.8 | Triplet | ~6-7 |
| He | 10 - 13 | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~178 - 182 |
| C2 | ~40 - 45 |
| C3 | ~30 - 35 |
| C4 | ~45 - 50 |
| C5 | ~15 - 20 |
Table 3: Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C-O | 1210 - 1320 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]+• | 136/138 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |
| [M-Cl]+ | 101 | Loss of chlorine |
| [M-COOH]+ | 91/93 | Loss of carboxylic acid group |
| [C₄H₈Cl]+ | 91/93 | Fragment from cleavage adjacent to the carboxylic acid |
| [C₃H₆Cl]+ | 77/79 | Further fragmentation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Transfer the solution to a clean NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat thin film.
-
Data Acquisition (Neat Liquid):
-
Place a small drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr).
-
Acquire a background spectrum of the clean ATR crystal or empty salt plates.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small, volatile molecules and will likely produce a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that may be used to prominently show the molecular ion.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) should result in a characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio.
-
Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain further structural information from the fragmentation pattern.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
The predicted spectroscopic data and detailed experimental protocols provided in this guide offer a comprehensive framework for the characterization of this compound. While the provided data is theoretical, it is based on sound spectroscopic principles and analysis of related structures, offering a strong starting point for researchers. The successful acquisition and interpretation of experimental spectra following the outlined protocols will be crucial for the definitive structural elucidation and purity assessment of this compound, thereby facilitating its potential applications in research and development.
"4-Chloro-2-methylbutanoic acid" IUPAC nomenclature and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methylbutanoic acid, a halogenated carboxylic acid of interest in synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed nomenclature and registry information with a proposed synthesis protocol based on established chemical principles, alongside comparative data from structurally similar molecules to infer its physicochemical properties.
IUPAC Nomenclature and CAS Number
The compound "this compound" is identified by the following:
-
IUPAC Name: this compound
-
CAS Number: 672305-40-7
Physicochemical Properties
| Property | 4-Chlorobutanoic Acid | 2-Methylbutanoic Acid | This compound (Predicted) |
| Molecular Formula | C₄H₇ClO₂ | C₅H₁₀O₂ | C₅H₉ClO₂ |
| Molecular Weight | 122.55 g/mol | 102.13 g/mol | 136.58 g/mol |
| Melting Point | 16 °C[1] | -70 °C | Likely a low-melting solid or liquid |
| Boiling Point | 67-72 °C @ 2.5 Torr[1] | 176-177 °C @ 760 mm Hg | Expected to be between the two analogs |
| Density | 1.2373 g/cm³ @ 20 °C[1] | 0.936 g/mL @ 25 °C | Likely between 1.0 and 1.2 g/cm³ |
| pKa | 4.52 @ 18 °C[2] | 4.8 | Expected to be in the range of 4.5 - 5.0 |
| Water Solubility | Soluble[3] | 45 g/L @ 20 °C[4] | Expected to be moderately soluble |
Experimental Protocols
Proposed Synthesis of this compound via Malonic Ester Synthesis
The following is a proposed, detailed methodology for the synthesis of this compound based on the well-established malonic ester synthesis route. This protocol has not been experimentally validated for this specific compound but is based on sound organic chemistry principles.[5][6][7][8][9][10]
Overall Reaction Scheme:
-
Alkylation of Diethyl Malonate: Diethyl malonate is first alkylated with a suitable methylating agent (e.g., methyl iodide).
-
Second Alkylation: The resulting diethyl methylmalonate is then alkylated with a 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane).
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final product.
Step-by-Step Protocol:
-
Preparation of Diethyl Methylmalonate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add methyl iodide (1.0 eq) dropwise, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture, neutralize with dilute hydrochloric acid, and remove the ethanol under reduced pressure.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl methylmalonate. Purify by vacuum distillation.
-
-
Alkylation with 1-bromo-2-chloroethane (B52838):
-
Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol as described above.
-
Add the purified diethyl methylmalonate (1.0 eq) dropwise to the cooled ethoxide solution.
-
Add 1-bromo-2-chloroethane (1.05 eq) dropwise.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up the reaction as in the first step to isolate the crude diethyl 2-(2-chloroethyl)-2-methylmalonate. Purify by vacuum distillation.
-
-
Hydrolysis and Decarboxylation:
-
To the purified dialkylated ester, add an excess of a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) and heat to reflux to hydrolyze the ester groups.
-
After hydrolysis is complete (as indicated by the disappearance of the ester on TLC), cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.
-
Gently heat the acidified solution to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide.
-
After gas evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
The final product can be further purified by vacuum distillation or crystallization.
-
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed multi-step synthesis of this compound.
Caption: Proposed synthesis of this compound via malonic ester synthesis.
Potential Applications and Biological Significance
Halogenated organic compounds, including chlorinated carboxylic acids, are important scaffolds in medicinal chemistry and drug discovery.[11][12][13] The presence of a chlorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and ability to form specific interactions such as halogen bonds with biological targets.[11][12][13]
While specific biological activities for this compound have not been reported, its structure suggests potential as a building block in the synthesis of more complex molecules with therapeutic potential. It could be explored as a fragment in the design of enzyme inhibitors or as a starting material for the synthesis of novel pharmaceutical agents. Further research is required to elucidate any intrinsic biological activity of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4-chlorobutanoic acid [chemister.ru]
- 3. CAS 627-00-9: 4-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ch21: Malonic esters [chem.ucalgary.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of 4-Chloro-2-methylbutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides an overview of the known physical characteristics of 4-Chloro-2-methylbutanoic acid (CAS Number: 672305-40-7). Due to a lack of available experimental data in surveyed scientific literature and databases, this document also outlines standardized experimental protocols for determining the key physical constants of a novel carboxylic acid such as this. The methodologies described are based on established principles of physical chemistry and are intended to guide researchers in the empirical determination of these properties.
Compound Identification
-
Chemical Name: this compound
-
CAS Number: 672305-40-7
-
Molecular Formula: C₅H₉ClO₂[1]
-
Molecular Weight: 136.58 g/mol
-
Chemical Structure:
Physical Constants
| Physical Constant | Value | Units |
| Melting Point | Data not available | °C |
| Boiling Point | Data not available | °C |
| Density | Data not available | g/cm³ |
| Water Solubility | Expected to be slightly soluble | g/L |
| Solubility in Organic Solvents | Data not available | - |
Experimental Protocols for Determination of Physical Constants
The following sections detail generalized experimental methodologies for the determination of the primary physical constants of a carboxylic acid. These protocols would require adaptation and optimization for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [2]
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm. The tube is then tapped to compact the sample.[3]
-
Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the apparatus alongside a thermometer.[2]
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.[2]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Micro Boiling Point (Siwoloboff Method)
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed into a fusion tube.[4]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.[4]
-
Heating: The assembly is heated in a suitable heating bath (e.g., an aluminum block or oil bath).[4]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
Density Determination
Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.
Methodology: Pycnometer Method
-
Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The exact volume of the pycnometer can be calculated.
-
Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then weighed (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m₃ - m₁) / V_pycnometer
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a carboxylic acid, solubility is typically tested in water and various organic solvents.
Methodology: Qualitative and Semi-Quantitative Analysis [6]
-
Water Solubility: A small, measured amount of this compound (e.g., 25 mg) is added to a test tube containing a measured volume of deionized water (e.g., 0.75 mL). The tube is agitated vigorously. Observation of whether the solid dissolves indicates its solubility. Carboxylic acids with fewer than five carbon atoms are generally water-soluble.[6][7]
-
Aqueous Base Solubility: Due to the acidic nature of the carboxyl group, the compound's solubility should be tested in a 5% aqueous solution of sodium bicarbonate (NaHCO₃) and a 5% aqueous solution of sodium hydroxide (B78521) (NaOH). Effervescence (release of CO₂ gas) upon dissolution in NaHCO₃ is a strong indicator of a carboxylic acid.[7]
-
Organic Solvent Solubility: The solubility is tested in a range of organic solvents with varying polarities (e.g., diethyl ether, ethanol, acetone, hexane) using a similar procedure to that for water.
Visualizations
Workflow for Physical Constant Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physical constants for a novel compound like this compound.
References
- 1. This compound | C5H9ClO2 | CID 18546973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. byjus.com [byjus.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylbutanoic Acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of 4-Chloro-2-methylbutanoic acid in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. Furthermore, as a point of reference, solubility data for the structurally related compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is presented.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound. However, to provide a relevant data set for a structurally analogous compound, the following table summarizes the solubility of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) in various organic solvents. This data can serve as a preliminary guide for solvent selection in experimental designs involving this compound, though empirical verification is essential.
Table 1: Solubility of a Related Compound, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)
| Solvent | Solubility (g/L) at Room Temperature |
| Acetone | 313[1] |
| Dichloromethane | 169[1] |
| Ethanol | 150[1] |
| Toluene | 8[1] |
| Hexane | 0.26[1] |
| Carbon Tetrachloride | Slightly Soluble[1] |
| Benzene | Slightly Soluble[1] |
| Ether | Soluble[1] |
| Water | 0.048 (at 25 °C)[1] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound such as this compound in various organic solvents. This protocol is a standard method used in chemical and pharmaceutical research.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
An In-depth Technical Guide to the Initial Investigation of 4-Chloro-2-methylbutanoic Acid Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the initial investigation into the reaction kinetics of 4-Chloro-2-methylbutanoic acid. Due to the limited availability of specific kinetic data for this molecule in the current scientific literature, this document outlines the foundational reactions of interest, detailed experimental protocols for their kinetic analysis, and expected reactivity trends based on established principles of physical organic chemistry and data from analogous compounds.
Introduction to this compound
This compound is a halogenated carboxylic acid with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure features a chiral center at the C2 position and a primary alkyl chloride at the C4 position, suggesting two primary sites for chemical modification: the carboxylic acid group and the carbon-chlorine bond. Understanding the kinetics of reactions at these sites is crucial for controlling reaction outcomes and developing efficient synthetic methodologies.
A potential synthetic route to this compound involves the haloform reaction of 5-chloro-3-methylpentan-2-one, followed by an acidic workup[1].
Key Reactions for Kinetic Investigation
The initial kinetic investigation of this compound should focus on two fundamental transformations: reactions involving the carboxylic acid group and nucleophilic substitution at the C-Cl bond.
-
Esterification: The reaction of the carboxylic acid with an alcohol (e.g., ethanol) to form an ester. This is a common derivatization and a key reaction in many synthetic pathways.
-
Hydrolysis (Solvolysis) of the C-Cl Bond: The reaction with water or other nucleophilic solvents, leading to the substitution of the chlorine atom. The rate of this reaction provides insight into the reactivity of the alkyl chloride moiety.
-
Nucleophilic Substitution with a Stronger Nucleophile: Reaction with a nucleophile such as sodium hydroxide, which can potentially involve both reaction at the carboxylic acid (acid-base neutralization) and substitution of the chlorine.
Predicted Reactivity and Kinetic Behavior
In the absence of direct experimental data, the reactivity of this compound can be predicted based on the behavior of analogous compounds and general principles of organic chemistry.
3.1. Acidity
The acidity of chloroalkanoic acids is influenced by the inductive effect of the electron-withdrawing chlorine atom. The pKa of butanoic acid is approximately 4.82. For chlorobutanoic acids, the acidity increases as the chlorine atom is moved closer to the carboxyl group.
Table 1: Predicted Acidity of Chloro-substituted Butanoic Acids
| Compound | pKa (approximate) | Predicted Acidity Relative to Butanoic Acid |
| Butanoic acid | 4.82 | - |
| 4-Chlorobutanoic acid | 4.52 | More acidic |
| 3-Chlorobutanoic acid | 4.05 | Even more acidic |
| 2-Chlorobutanoic acid | 2.86 | Most acidic |
| This compound | ~4.5 | Similar to 4-chlorobutanoic acid |
The methyl group at the C2 position is expected to have a minor electron-donating effect, slightly reducing the acidity compared to 2-chlorobutanoic acid, but the primary determinant of the increased acidity over butanoic acid is the chlorine at the C4 position.
3.2. Nucleophilic Substitution at the C-Cl Bond
The C-Cl bond is at a primary carbon, suggesting that nucleophilic substitution is likely to proceed via an SN2 mechanism. However, the molecule is not a simple primary alkyl halide. The reaction rate will be influenced by the steric hindrance from the methyl group at the C2 position and the electronic effects of the carboxylic acid group.
Table 2: Factors Influencing Nucleophilic Substitution Rates and Predicted Behavior
| Factor | Influence on SN2 Reactions | Predicted Effect for this compound |
| Substrate | Primary alkyl halides are favored. | The C-Cl bond is at a primary carbon, favoring SN2. |
| Steric Hindrance | Increased steric hindrance slows the reaction. | The methyl group at C2 may slightly hinder the backside attack. |
| Nucleophile | Stronger, less hindered nucleophiles increase the rate. | Reactions with strong nucleophiles like I⁻ or CN⁻ are expected to be faster than with weaker nucleophiles like H₂O. |
| Leaving Group | Good leaving groups (weak bases) are required. | Cl⁻ is a good leaving group. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) are ideal. | Use of polar aprotic solvents will enhance the rate of SN2 reactions. |
The hydrolysis of the C-Cl bond in this compound is expected to be a relatively slow reaction, likely following pseudo-first-order kinetics in a large excess of water.
Experimental Protocols for Kinetic Analysis
The following protocols are proposed for the initial investigation of the reaction kinetics of this compound.
4.1. General Experimental Workflow
The general workflow for a kinetic experiment involves preparation of reactants, initiation of the reaction under controlled conditions, monitoring the concentration of a reactant or product over time, and analyzing the data to determine the rate law and rate constant.
References
Methodological & Application
Application Notes and Protocols for the Stereospecific Synthesis of 4-Chloro-2-methylbutanoic Acid
Introduction
These application notes provide a detailed protocol for the stereospecific synthesis of (R)- or (S)-4-chloro-2-methylbutanoic acid, a chiral building block with potential applications in the development of pharmaceuticals and other bioactive molecules. The stereocenter at the C2 position is established with high diastereoselectivity using an Evans' oxazolidinone chiral auxiliary. The synthetic strategy involves four key steps: acylation of the chiral auxiliary, diastereoselective alkylation, anti-Markovnikov hydrochlorination of a terminal alkene, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Logical Workflow for Stereospecific Synthesis
Caption: Overall workflow for the stereospecific synthesis.
Experimental Protocols
Step 1: Acylation of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with propionic anhydride to form the N-propionyl derivative.[1][2]
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et3N)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv).
-
Dissolve the oxazolidinone in toluene.
-
Add 4-(dimethylamino)pyridine (DMAP, catalytic amount) and triethylamine (Et3N, 1.5 equiv).
-
Add propionic anhydride (1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-propionyl oxazolidinone.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | 1.0 |
| Propionic anhydride | 130.14 | 1.2 |
| Triethylamine | 101.19 | 1.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | catalytic |
Table 1: Reagents for the acylation reaction.
Step 2: Diastereoselective Alkylation
This protocol details the diastereoselective alkylation of the N-propionyl oxazolidinone to introduce the allyl group.[1][2]
Materials:
-
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaN(TMS)2)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for reagent transfer
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaN(TMS)2, 1.1 equiv) in THF via syringe. Stir for 30 minutes at -78 °C to form the chelated (Z)-enolate.
-
Add allyl iodide (1.2 equiv) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates completion.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alkylated product.
-
Purify the product by column chromatography on silica gel. The diastereomeric ratio can be determined by GC or NMR analysis.
| Parameter | Value | Reference |
| Diastereomeric Ratio (dr) | 98:2 | [2] |
| Yield | 61-77% | [2] |
Table 2: Expected quantitative data for the alkylation reaction.
Step 3: Anti-Markovnikov Hydrochlorination of the Terminal Alkene
This protocol describes a method for the anti-Markovnikov addition of HCl to the terminal alkene of the alkylated product. This can be achieved through a radical-mediated process.[3][4]
Materials:
-
Alkylated oxazolidinone from Step 2
-
Hydrogen chloride (gas or solution in a non-polar solvent)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, non-polar solvent (e.g., hexane (B92381) or toluene)
-
Argon or Nitrogen gas
Equipment:
-
Reaction vessel suitable for gas handling (if using gaseous HCl)
-
UV lamp (if photochemical initiation is used) or heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the alkylated oxazolidinone (1.0 equiv) in an anhydrous, non-polar solvent under an inert atmosphere.
-
Add a catalytic amount of a radical initiator such as AIBN.
-
Bubble hydrogen chloride gas through the solution or add a saturated solution of HCl in the reaction solvent.
-
Initiate the reaction by heating or irradiating with a UV lamp, depending on the chosen initiator.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude chlorinated product.
-
The product can be purified by column chromatography if necessary.
Step 4: Cleavage of the Chiral Auxiliary
This protocol outlines the hydrolysis of the N-acyl oxazolidinone to liberate the chiral carboxylic acid and recover the chiral auxiliary.[1][5][6]
Materials:
-
4-Chloro-2-methylbutanoyl oxazolidinone from Step 3
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H2O2)
-
Lithium hydroxide (B78521) (LiOH)
-
Sodium sulfite (B76179) (Na2SO3)
-
6 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 4-chloro-2-methylbutanoyl oxazolidinone (1.0 equiv) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0 equiv).
-
Add a solution of lithium hydroxide (1.6 equiv) in water.
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (4.0 equiv).
-
Remove the THF under reduced pressure.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate to recover the chiral auxiliary.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with 6 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched 4-chloro-2-methylbutanoic acid. The enantiomeric excess (ee%) can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
| Parameter | Value | Reference |
| Enantiomeric Excess (ee%) | >98% | [7] |
| Yield | High | [6] |
Table 3: Expected quantitative data for the cleavage reaction.
Diagram of the Key Stereodetermining Step
Caption: Chelation-controlled alkylation of the enolate.
Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images for a complete visual representation. Due to the limitations of the current environment, generating and displaying images directly within the DOT script is not feasible. The diagram illustrates the conceptual approach where the bulky phenyl group on the chiral auxiliary directs the incoming electrophile (allyl iodide) to the opposite face of the enolate, thus controlling the stereochemistry of the newly formed stereocenter.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Photocatalytic anti-Markovnikov hydro- and haloazidation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Markovnikov hydro- and deuterochlorination of unsaturated hydrocarbons using iron photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory-Scale Synthesis of 4-Chloro-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory-scale protocol for the synthesis of 4-Chloro-2-methylbutanoic acid. The described methodology is based on a two-step process commencing with the ring-opening of α-methyl-γ-butyrolactone to form the corresponding methyl ester, followed by hydrolysis to yield the target carboxylic acid. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Chemical Data Summary
The following table summarizes key quantitative data for the starting material, intermediate, and the final product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| α-Methyl-γ-butyrolactone | ![]() | C₅H₈O₂ | 100.12 | 78-81 °C/10 mmHg[1] |
| Methyl 4-chloro-2-methylbutanoate | ![]() | C₆H₁₁ClO₂ | 150.60 | 81 °C/23.3 mmHg[2] |
| This compound | ![]() | C₅H₉ClO₂ | 136.58 | Not available |
Experimental Protocols
This synthesis is performed in two main stages:
-
Step 1: Synthesis of Methyl 4-chloro-2-methylbutanoate via ring-opening of α-methyl-γ-butyrolactone.
-
Step 2: Hydrolysis of Methyl 4-chloro-2-methylbutanoate to yield this compound.
Step 1: Synthesis of Methyl 4-chloro-2-methylbutanoate
This procedure is adapted from a general method for the preparation of halobutyrate esters from γ-butyrolactone.[3]
Materials:
-
α-Methyl-γ-butyrolactone (1.0 eq)
-
Methanol (B129727) (MeOH) (1.2 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with aqueous NaOH solution to neutralize evolved HCl and SO₂).
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a stirred solution of α-methyl-γ-butyrolactone (1.0 eq) in methanol (1.2 eq) in a round-bottom flask, cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and will evolve HCl and SO₂ gases, which should be directed to a scrubber.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting lactone is consumed.
-
Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the excess acid. Ensure the final pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude methyl 4-chloro-2-methylbutanoate by vacuum distillation. Collect the fraction boiling at approximately 81 °C at 23.3 mmHg.[2]
Step 2: Hydrolysis of Methyl 4-chloro-2-methylbutanoate
This procedure employs a standard basic hydrolysis of a methyl ester. Given the potential for steric hindrance from the α-methyl group, slightly more forcing conditions may be required compared to unhindered esters.
Materials:
-
Methyl 4-chloro-2-methylbutanoate (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.5 - 2.0 eq) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
-
Distillation apparatus (optional, for final purification)
Procedure:
-
Dissolve methyl 4-chloro-2-methylbutanoate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 - 2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC until the starting ester is no longer detectable (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice-water bath and carefully acidify to pH 1-2 with concentrated HCl.
-
Extract the product, this compound, with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes & Protocols: 4-Chloro-2-methylbutanoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Chloro-2-methylbutanoic acid in the synthesis of heterocyclic compounds. The primary application highlighted is the intramolecular cyclization to form γ-lactones, a valuable scaffold in medicinal chemistry and drug development.
Introduction: Synthesis of β-Methyl-γ-butyrolactone
This compound serves as a key starting material for the synthesis of β-methyl-γ-butyrolactone, a five-membered heterocyclic compound. This lactone motif is a common structural feature in a variety of biologically active molecules and natural products. The synthesis proceeds via an intramolecular nucleophilic substitution, where the carboxylate anion displaces the chloride ion, leading to the formation of the cyclic ester. This reaction is typically facilitated by a non-nucleophilic base to deprotonate the carboxylic acid.
The general transformation is depicted in the reaction scheme below:
Caption: General scheme for the intramolecular cyclization of this compound.
Experimental Protocol: Synthesis of β-Methyl-γ-butyrolactone
This protocol details a representative procedure for the synthesis of β-methyl-γ-butyrolactone from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (1.1 equivalents).
-
Solvent Addition: Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure β-methyl-γ-butyrolactone.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data obtained from the synthesis of β-methyl-γ-butyrolactone under various conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 2 | 85 |
| 2 | K₂CO₃ | Acetone | 56 (reflux) | 6 | 78 |
| 3 | t-BuOK | t-BuOH | 82 (reflux) | 4 | 82 |
| 4 | DBU | CH₂Cl₂ | 25 | 3 | 75 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of β-methyl-γ-butyrolactone.
Caption: Workflow for the synthesis of β-methyl-γ-butyrolactone.
Applications in Drug Development
The γ-butyrolactone core, and specifically substituted lactones like β-methyl-γ-butyrolactone, are prevalent in a wide array of pharmacologically active compounds. They are considered privileged structures in drug discovery due to their ability to interact with various biological targets. The synthesis of a library of derivatives starting from readily available materials like this compound can be a valuable strategy in the hit-to-lead optimization phase of drug development.
Disclaimer: The provided protocols and data are representative and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: Chlorinated Carboxylic Acids and Their Derivatives as Precursors for Novel Antifungal Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. While 4-Chloro-2-methylbutanoic acid itself is not extensively documented as a direct precursor for antifungal compounds, the broader class of chlorinated organic acids and their derivatives represents a promising area of research. Chlorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. This document provides an overview of the application of two such classes of chlorinated compounds—4-chlorocinnamic acid esters and 4-chloro-chalcones—as potential antifungal agents. Detailed protocols for their synthesis and antifungal evaluation are provided, along with data on their activity and proposed mechanisms of action.
Section 1: 4-Chlorocinnamic Acid Esters as Antifungal Agents
Esters derived from 4-chlorocinnamic acid have demonstrated notable antifungal activity against a range of pathogenic yeasts.[1][2] Molecular docking studies suggest that these compounds may exert their antifungal effect by inhibiting the enzyme 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5][6][7]
Quantitative Data Summary:
The antifungal activity of various 4-chlorocinnamic acid esters has been evaluated against several Candida species. The Minimum Inhibitory Concentration (MIC) is a key measure of antifungal potency, representing the lowest concentration of the compound that inhibits visible fungal growth.
| Compound | Fungal Strain | MIC (µmol/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | Candida krusei | 0.13 | [1] |
| Perillyl 4-chlorocinnamate | Candida krusei | 0.024 | [1] |
| Methyl 4-chlorocinnamate | Candida albicans ATCC 90028 | 5.09 | [1] |
| 2-Methoxyethyl 4-chlorocinnamate | Candida albicans ATCC 90028 | 2.08 | [1] |
| Perillyl 4-chlorocinnamate | Candida albicans ATCC 90028 | 1.58 | [1] |
Experimental Protocols:
Protocol 1.1: Synthesis of 4-Chlorocinnamic Acid Esters via Steglich Esterification
This protocol describes a general method for the synthesis of 4-chlorocinnamic acid esters.
Materials:
-
4-Chlorocinnamic acid
-
Desired alcohol (e.g., 2-methoxyethanol, perillyl alcohol, lauryl alcohol)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 4-chlorocinnamic acid (1.0 eq), the desired alcohol (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM in a round bottom flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at room temperature for 72 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with distilled water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 1.2: Antifungal Susceptibility Testing by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antifungal agents.[8][9]
Materials:
-
Synthesized 4-chlorocinnamic acid esters
-
Fungal isolates (e.g., Candida albicans, Candida krusei)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Spectrophotometer or plate reader (optional, for objective reading)
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.[9]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the drug dilution, as well as to a drug-free growth control well.
-
Include a sterility control well containing only medium.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Visualizations:
Caption: Experimental workflow for the synthesis and antifungal evaluation of 4-chlorocinnamic acid esters.
Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibition of 14α-demethylase.
Section 2: 4-Chloro-Chalcones as Antifungal Agents
Chalcones, characterized by an α,β-unsaturated keto group, are known to possess a wide range of biological activities, including antifungal properties.[10][11] The introduction of a chloro-substituent, particularly at the 4-position of one of the aromatic rings, has been shown to result in potent antifungal activity, especially against dermatophytes like Microsporum gypseum.[10][11]
Quantitative Data Summary:
The antifungal activity of a 4-chloro-chalcone derivative was compared to the standard antifungal drug ketoconazole.
| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |
| 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Microsporum gypseum | 25 | [11] |
| Ketoconazole (Standard) | Microsporum gypseum | 22 | [11] |
Experimental Protocols:
Protocol 2.1: Synthesis of 4-Chloro-Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an appropriate ketone and 4-chlorobenzaldehyde (B46862).[10][12]
Materials:
-
An appropriate acetophenone (B1666503) or tetralone derivative
-
4-Chlorobenzaldehyde
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
Dissolve the ketone and 4-chlorobenzaldehyde in ethanol in a flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the cooled mixture.
-
Continue stirring the reaction mixture in the ice bath for several hours until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone (B49325) derivative.
Protocol 2.2: Antifungal Susceptibility Testing by Cup-Plate Method
This diffusion-based method provides a qualitative or semi-quantitative measure of antifungal activity.[11]
Materials:
-
Synthesized 4-chloro-chalcone derivatives
-
Fungal isolate (Microsporum gypseum)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Incubator (25-28°C)
Procedure:
-
Prepare PDA plates and allow them to solidify.
-
Spread a standardized suspension of the fungal spores evenly over the surface of the agar.
-
Using a sterile cork borer, create uniform wells (cups) in the agar.
-
Prepare stock solutions of the test compounds in DMSO.
-
Add a defined volume (e.g., 100 µL) of each test compound solution into separate wells.
-
Use DMSO as a negative control and a standard antifungal (e.g., ketoconazole) as a positive control.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented).
Visualizations:
Caption: Logical workflow for the synthesis of 4-chloro-chalcone derivatives.
Disclaimer: The protocols provided are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals and microorganisms. The specific experimental conditions may require optimization depending on the specific reactants and fungal strains used.
References
- 1. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates [mdpi.com]
- 10. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. saudijournals.com [saudijournals.com]
Application of 4-(4-Chloro-2-methylphenoxy)butanoic acid in Herbicide Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chloro-2-methylphenoxy)butanoic acid, commonly known as MCPB, is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its selectivity makes it particularly valuable in crops such as peas, where it can manage weed competition without causing significant harm to the crop.[1] MCPB itself is a pro-herbicide; in susceptible plant species, it undergoes β-oxidation to form 4-chloro-2-methylphenoxyacetic acid (MCPA), a potent auxin mimic that disrupts normal plant growth, leading to plant death.[3] This document provides detailed application notes, quantitative efficacy data, experimental protocols, and visual diagrams related to the use of MCPB in herbicide development.
Mechanism of Action
MCPB is classified as a synthetic auxin herbicide (WSSA Group 4).[2] Its herbicidal activity is initiated upon its conversion to MCPA within susceptible plants. MCPA mimics the action of the natural plant hormone indole-3-acetic acid (IAA), but at supraoptimal concentrations and with greater stability.[3][4]
This disruption of auxin homeostasis leads to a cascade of effects, including:
-
Uncontrolled Cell Division and Growth: The plant experiences abnormal and unsustainable growth, leading to epinasty (twisting of stems and petioles), stem elongation, and tissue proliferation.
-
Disruption of Transport Processes: The herbicide interferes with the normal transport of nutrients and assimilates within the plant.
-
Ethylene Production: Increased levels of MCPA can stimulate the production of ethylene, a plant hormone associated with senescence and stress responses, further contributing to phytotoxicity.[5]
The molecular mechanism of action involves the binding of MCPA to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and other related AFB (AUXIN SIGNALING F-BOX) proteins.[4] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, which in turn allows for the expression of auxin-responsive genes that lead to the downstream herbicidal effects.[4][6]
Data Presentation
The efficacy of MCPB is dependent on the target weed species, their growth stage, and the application rate. The following tables summarize the available quantitative and qualitative data on the herbicidal activity of MCPB and its active form, MCPA.
Table 1: Efficacy of MCPB on Various Broadleaf Weeds
| Target Weed Species | Common Name | MCPB Application Rate (kg ae/ha)¹ | Efficacy (% Control) | Reference |
| Cirsium arvense | Creeping Thistle | 1.68 - 2.52 | Satisfactory | [7] |
| Ranunculus repens | Creeping Buttercup | 1.68 - 2.52 | Satisfactory | [7] |
| Plantago lanceolata | Narrow-leaved Plantain | 0.58 - 1.16 (in a mix) | Low | [7] |
| Rumex obtusifolius | Broad-leaved Dock | Not specified | Moderate | [7] |
| Urtica dioica | Stinging Nettle | Not specified | Moderate | [7] |
¹ ae/ha: acid equivalent per hectare
Table 2: Application Rates of MCPA (as dimethylamine (B145610) salt) for Control of Various Weeds
| Target Weed | Application Rate (L/ha of 750 g/L product) | Growth Stage for Application |
| Fat Hen | 1.35 | Up to rosette stage |
| Field Bindweed | 1.35 | Bud stage |
| Hedge Mustard | 0.46 - 0.73 | Rosette stage |
| Wild Radish | 0.66 - 1.35 | Up to rosette stage |
| Wild Turnip | 0.46 - 1.35 | Up to rosette stage |
| Thistles (Saffron, Variegated) | 0.66 - 1.65 | Up to rosette stage |
Data compiled from product labels and application guides.[8]
Table 3: IC50 Values for MCPA on Shoot and Root Growth Inhibition
| Plant Species | IC50 (mg a.i./L) - Shoot Growth | IC50 (mg a.i./L) - Root Growth |
| Lepidium sativum (Garden Cress) | 0.15 - 73 | 0.07 - 12 |
| Sinapis alba (White Mustard) | 0.15 - 73 | 0.07 - 12 |
| Avena sativa (Oat) | > 73 | > 12 |
| Triticum aestivum (Wheat) | > 73 | > 12 |
Note: These values are for MCPA, the active metabolite of MCPB. The significant difference in IC50 values between the broad-leaved species and the grasses demonstrates the herbicide's selectivity.[9]
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy of MCPB
Objective: To determine the dose-response of target weed species to MCPB and assess its selectivity in a model crop.
Materials:
-
MCPB technical grade or formulated product
-
Seeds of target weed species (e.g., Sinapis alba, Amaranthus retroflexus)
-
Seeds of a tolerant crop species (e.g., Pisum sativum)
-
Greenhouse pots (10-15 cm diameter)
-
Standard greenhouse potting mix
-
Laboratory spray chamber with a flat-fan nozzle
-
Deionized water, surfactant (if required by formulation)
-
Analytical balance, glassware
Methodology:
-
Plant Preparation:
-
Fill pots with potting mix and sow 5-10 seeds of each plant species per pot.
-
After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot).
-
Grow plants in a controlled greenhouse environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.[10]
-
-
Herbicide Preparation:
-
Prepare a stock solution of MCPB in a suitable solvent (if using technical grade) or water.
-
Create a series of dilutions to achieve a range of application rates that bracket the expected effective dose (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 kg ae/ha).
-
Include an untreated control (sprayed with water and any solvent/surfactant used).
-
-
Herbicide Application:
-
Calibrate the laboratory spray chamber to deliver a consistent spray volume (e.g., 200 L/ha).
-
Randomly assign treatments to the pots, with a minimum of four replicates per treatment.
-
Place the pots in the spray chamber and apply the respective herbicide treatments.
-
-
Data Collection and Analysis:
-
Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (complete death).[10]
-
At 21 DAT, harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 (dose causing 50% growth reduction) for each species.[11]
-
Protocol 2: In Vitro Auxin Activity Assay (adapted for MCPA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MCPA on a biological process regulated by auxin. This protocol is an adaptation of methods used to study auxin biology.
Materials:
-
MCPA
-
A suitable plant model for auxin assays (e.g., Arabidopsis thaliana seedlings)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Petri dishes
-
Microplate reader
-
Reagents for a specific auxin-responsive reporter system (e.g., DR5::GUS or DR5::LUC)
Methodology:
-
Plant Material Preparation:
-
Sterilize and sow seeds of the reporter line on agar (B569324) plates containing growth medium.
-
Grow seedlings under controlled conditions until they are suitable for the assay.
-
-
Assay Preparation:
-
Prepare a range of MCPA concentrations in the liquid growth medium.
-
Transfer individual seedlings or tissues to the wells of a microplate containing the different MCPA concentrations. Include a control with no MCPA.
-
-
Incubation and Measurement:
-
Incubate the microplate under controlled conditions for a specified period.
-
Measure the reporter gene activity (e.g., fluorescence or luminescence) using a microplate reader.
-
-
Data Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of MCPB as a synthetic auxin herbicide.
Caption: Workflow for a greenhouse bioassay of MCPB.
Caption: Logical relationship of MCPB activation and selectivity.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. MCPB (Ref: MB 3046) [sitem.herts.ac.uk]
- 3. MCPA - Wikipedia [en.wikipedia.org]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overall Mechanism(s) of Auxin Effects | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. apparentag.com.au [apparentag.com.au]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ncwss.org [ncwss.org]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 4-Chloro-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylbutanoic acid is a halogenated carboxylic acid of interest in various fields, including pharmaceutical development and metabolomics. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This document provides detailed application notes and protocols for the derivatization and subsequent GC-MS analysis of this compound. The methods described are based on established procedures for short-chain, branched-chain, and halogenated fatty acids and can be adapted for the specific analyte.
Physicochemical Properties
While specific experimental data for this compound is limited, its properties can be estimated based on its structure and comparison to similar compounds.
| Property | Value (Estimated) |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Boiling Point | > 200 °C (underivatized) |
| Polarity | High |
| Volatility | Low |
Derivatization Strategies for GC-MS Analysis
Two primary derivatization strategies are recommended for this compound: Silylation and Esterification . The choice of method depends on the sample matrix, required sensitivity, and available reagents.
Silylation using BSTFA
Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a TMS-ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1][2] The reaction is generally fast and produces a volatile and thermally stable derivative.
Esterification
Esterification converts the carboxylic acid into an ester, which is less polar and more volatile. Several esterification agents can be used, with Pentafluorobenzyl bromide (PFBBr) and Isobutyl chloroformate being effective choices for enhancing sensitivity, particularly for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.[3][4][5]
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of this compound using BSTFA with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer and pipettes
Procedure:
-
Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried sample in 100 µL of an anhydrous solvent (e.g., pyridine).
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution in the GC vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.[6][7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)
This protocol is suitable for achieving high sensitivity.
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Solvent for extraction (e.g., Hexane (B92381) or Ethyl acetate)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer and pipettes
Procedure:
-
Sample Preparation: The sample should be in a suitable organic solvent or dried and reconstituted in a solvent like acetone.
-
Derivatization: To 100 µL of the sample, add 10 µL of DIPEA and 50 µL of the PFBBr solution.
-
Cooling and Extraction: After cooling to room temperature, add 500 µL of water and 500 µL of hexane. Vortex thoroughly to extract the PFB-ester into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers and transfer the upper organic layer to a clean GC vial.
-
Drying: The extract can be dried over anhydrous sodium sulfate (B86663) before analysis.
-
Analysis: Inject the organic extract into the GC-MS.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
SIM Ions (Predicted for TMS-derivative):
-
m/z 117: [(CH₃)₃Si-O=C-O]⁺
-
m/z (M-15): Loss of a methyl group from the TMS moiety
-
Molecular Ion (M⁺): May be of low abundance
SIM Ions (Predicted for PFB-ester):
-
m/z 181: [C₆F₅CH₂]⁺ (Pentafluorobenzyl cation) - often the base peak.[3]
-
Molecular Ion (M⁺): May be observed.
Quantitative Data Summary
The following table summarizes representative quantitative data for short-chain and branched-chain fatty acids using derivatization and GC-MS analysis, which can be used as a reference for the expected performance for this compound.
| Analyte | Derivatization Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) |
| Branched-Chain Fatty Acids | PFBBr Derivatization | 5-10 ng/mL | - | >0.99 | - |
| Short-Chain Fatty Acids | PFBBr Derivatization | 0.244 - 0.977 µM | - | >0.99 | 55.7 - 97.9 |
| Straight-Chain Fatty Acids | FAME Derivatization | ~5 ng/mL | - | - | - |
Data adapted from literature for similar compounds.[8][9][10]
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logic of derivatization for enhancing GC-MS analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. restek.com [restek.com]
- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Chloro-2-methylbutanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2-methylbutanoic acid is a carboxylic acid derivative that can be utilized as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is a critical step in the drug development and manufacturing process to guarantee the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture, making it an ideal method for assessing the purity of this compound.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described protocol provides a reliable and accurate means for determining the purity and identifying potential impurities.
Principle of the Method
The method employs a reversed-phase C18 column, where the stationary phase is nonpolar, and the mobile phase is a polar mixture of acetonitrile (B52724) and water with a phosphoric acid modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The acidic modifier in the mobile phase is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30% B to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-27 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 27 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is used as the diluent.
-
Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution in duplicate to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peaks.
4. Calculation of Purity
The purity of the this compound sample is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table summarizes the expected retention times and peak areas for a representative analysis of a this compound sample containing two hypothetical impurities.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area (%) |
| Impurity 1 | 4.58 | 15.2 | 0.48 |
| This compound | 8.23 | 3125.6 | 98.95 |
| Impurity 2 | 12.71 | 18.0 | 0.57 |
| Total | 3158.8 | 100.00 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
The described RP-HPLC method is suitable for the purity determination of this compound. The method is specific, and the gradient elution allows for the effective separation of the main component from its potential process-related impurities. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement this method for routine quality control and purity assessment of this compound.
Application Notes and Protocols: NMR Spectroscopic Analysis of 4-Chloro-2-methylbutanoic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Chloro-2-methylbutanoic acid and its common esters, namely the methyl and ethyl esters. This document outlines detailed protocols for sample preparation and data acquisition, presents a comparative analysis of their ¹H and ¹³C NMR spectra, and includes workflow diagrams to facilitate experimental design and interpretation.
Introduction
This compound and its ester derivatives are important intermediates in organic synthesis and drug development. A thorough structural characterization is crucial for quality control and for understanding their chemical behavior. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.[1] This document focuses on the application of ¹H and ¹³C NMR for the unambiguous identification and comparative analysis of this compound, methyl 4-chloro-2-methylbutanoate, and ethyl 4-chloro-2-methylbutanoate.
Comparative NMR Data
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shift data for this compound and its methyl and ethyl esters. The data for the methyl ester is based on experimental findings, while the data for the parent acid and the ethyl ester are predicted based on established chemical shift trends upon hydrolysis and esterification, respectively.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound (Predicted) | Methyl 4-chloro-2-methylbutanoate (Experimental/Predicted) | Ethyl 4-chloro-2-methylbutanoate (Predicted) |
| -COOH | ~11-12 | - | - |
| -CH(CH₃)- | ~2.6 - 2.8 | ~2.6 - 2.8 | ~2.6 - 2.8 |
| -CH₂-Cl | ~3.6 - 3.8 | ~3.6 - 3.8 | ~3.6 - 3.8 |
| -CH(CH ₃)- | ~1.2 - 1.4 | ~1.2 - 1.4 | ~1.2 - 1.4 |
| -O-CH ₃ | - | ~3.7 | - |
| -O-CH ₂-CH₃ | - | - | ~4.1 - 4.2 |
| -O-CH₂-CH ₃ | - | - | ~1.2 - 1.3 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound (Predicted) | Methyl 4-chloro-2-methylbutanoate (Experimental) | Ethyl 4-chloro-2-methylbutanoate (Predicted) |
| C =O | ~180 | 175.2 | ~174.8 |
| -C H(CH₃)- | ~40 | 39.4 | ~39.5 |
| -C H₂-Cl | ~45 | 44.8 | ~44.8 |
| -CH(C H₃)- | ~16 | 16.2 | ~16.2 |
| -O-C H₃ | - | 51.8 | - |
| -O-C H₂-CH₃ | - | - | ~60.8 |
| -O-CH₂-C H₃ | - | - | ~14.2 |
Experimental Protocols
Sample Preparation for NMR Analysis
A high-quality NMR spectrum is contingent on proper sample preparation. The following protocol is recommended for the analysis of this compound and its esters.
Materials:
-
NMR tube (5 mm diameter)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pasteur pipette and bulb
-
Glass wool or a small cotton plug
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For carboxylic acids, other solvents like DMSO-d₆ or Methanol-d₄ can also be used.
-
Homogenization: Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any suspended particles.
-
Filtering the Sample: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. Place a small, tight plug of glass wool into a Pasteur pipette and carefully transfer the solution through the filter into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Final Check: Ensure the solution in the NMR tube is at the correct height (approximately 4-5 cm) and is free of any air bubbles before inserting it into the spectrometer.
NMR Data Acquisition
The following are generalized parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 scans, or more for dilute samples.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Temperature: 298 K (25 °C).
Visualization of Workflows
Experimental Workflow for NMR Analysis
The following diagram illustrates the general workflow from sample preparation to data analysis in an NMR experiment.
Caption: A generalized workflow for NMR spectroscopic analysis.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical progression from the raw data to the final molecular structure. The diagram below outlines the key relationships between different NMR parameters and the structural information they provide.
Caption: Logical flow from NMR data to molecular structure.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its esters. By following the detailed protocols and utilizing the comparative spectral data provided in these application notes, researchers can confidently identify and characterize these compounds. The combination of ¹H and ¹³C NMR, along with an understanding of chemical shift trends, allows for a complete and unambiguous assignment of the molecular structure, which is critical for applications in synthetic chemistry and drug development.
References
Application Notes and Protocols for the Purification of 4-Chloro-2-methylbutanoic Acid by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 4-Chloro-2-methylbutanoic acid using silica (B1680970) gel column chromatography. The protocol is designed for researchers in organic synthesis and drug development who require a high-purity sample of the target compound, free from starting materials, reagents, and reaction byproducts. The described method is based on established principles for the chromatographic separation of carboxylic acids and can be adapted based on the specific impurity profile of the crude material.
Introduction
This compound is a halogenated carboxylic acid of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. Synthesis of this compound can result in a mixture of products, including unreacted starting materials, isomers, and other impurities. Column chromatography is a robust and widely used technique for the purification of such small organic molecules, offering efficient separation based on the differential adsorption of compounds to a stationary phase. This application note details a standard protocol for the purification of this compound using silica gel as the stationary phase and a gradient elution system.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of the target molecule is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Polarity | Polar, due to the carboxylic acid and chloro functional groups. | Inferred |
| Solubility | Soluble in moderately polar to polar organic solvents (e.g., dichloromethane, ethyl acetate (B1210297), methanol). | Inferred |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (B92381) (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Acetic acid, glacial
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate (B83412) stain or other suitable TLC visualization agent
-
Glass chromatography column
-
Cotton or glass wool
-
Sand, washed
-
Collection tubes or flasks
-
Rotary evaporator
Preparation of the Mobile Phase
Prepare a stock solution of the polar eluent (ethyl acetate) containing 1% acetic acid. This is done to suppress the ionization of the carboxylic acid, which helps in obtaining sharper peaks and reducing tailing on the silica gel. The mobile phase for the chromatography will be a gradient of this stock solution with a non-polar solvent like hexane.
Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane, with 1% acetic acid added to the ethyl acetate).
-
Visualize the spots using a suitable stain (e.g., potassium permanganate).
-
The ideal solvent system should provide a good separation between the desired product and its impurities, with the product having an Rf value between 0.2 and 0.4.
Column Packing
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample layer.
Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 5% ethyl acetate in hexane with 1% acetic acid in the ethyl acetate) to the column.
-
Apply gentle pressure to the top of the column to start the elution.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is provided in the table below.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure this compound.
Isolation of the Pure Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting residue is the purified this compound.
-
Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).
Quantitative Data Summary
The following table summarizes the recommended parameters for the column chromatography purification. These values may need to be optimized based on the specific scale of the reaction and the impurity profile.
| Parameter | Recommended Value |
| Column | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Diameter | 2-5 cm (depending on sample size) |
| Silica Gel Amount | 50-100 g per 1 g of crude product |
| Mobile Phase | |
| Non-polar Solvent | Hexane (or Heptane) |
| Polar Solvent | Ethyl Acetate with 1% Acetic Acid |
| Gradient Elution Profile | |
| Step 1 | 5% Ethyl Acetate in Hexane |
| Step 2 | 10% Ethyl Acetate in Hexane |
| Step 3 | 20% Ethyl Acetate in Hexane |
| Step 4 | 30% Ethyl Acetate in Hexane |
| Step 5 | 50% Ethyl Acetate in Hexane |
| Analysis | |
| TLC Mobile Phase | 30% Ethyl Acetate in Hexane (with 1% Acetic Acid) |
| Expected Product Rf | ~0.3 (in 30% Ethyl Acetate/Hexane) |
| Expected Outcome | |
| Purity | >95% |
| Yield | 70-90% (dependent on crude purity) |
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Tailing of the spot on TLC/broad peaks from the column: This is common for carboxylic acids. The addition of a small amount of acetic acid to the mobile phase should mitigate this issue.
-
Poor separation: If the separation is not adequate, try using a shallower gradient (i.e., smaller increases in the percentage of the polar solvent) or a less polar solvent system overall.
-
Product does not elute: If the product is not coming off the column, increase the polarity of the mobile phase. A flush with 100% ethyl acetate or even a small percentage of methanol (B129727) in ethyl acetate can be used to elute highly polar compounds.
-
Cracks in the silica bed: This is often caused by the column running dry or by heat generated from the interaction of very polar solvents with the silica. Ensure the column head is always filled with solvent and avoid large, abrupt changes in solvent polarity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
This compound is a chlorinated organic compound and should be handled with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
By following this detailed protocol, researchers can achieve a high degree of purity for this compound, making it suitable for subsequent synthetic steps or biological evaluation.
References
Application Notes and Protocols: Synthesis of 4-Chloro-2-methylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of esters, amides, and other acyl derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2][3] This document provides detailed application notes and a generalized protocol for the synthesis of 4-chloro-2-methylbutanoyl chloride from 4-Chloro-2-methylbutanoic acid using thionyl chloride.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and product is provided below.
| Property | This compound | 4-chloro-2-methylbutanoyl chloride |
| CAS Number | 672305-40-7 | 51708-72-6 |
| Molecular Formula | C₅H₉ClO₂ | C₅H₈Cl₂O |
| Molecular Weight | 136.58 g/mol | 155.02 g/mol [4] |
| Appearance | Colorless liquid (predicted) | Colorless to yellow liquid (predicted) |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-chloro-2-methylbutanoyl chloride.
Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[5] Researchers should optimize the conditions for their specific setup and scale.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution)
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ gases produced during the reaction.
-
Charging the Flask: Charge the flask with this compound.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid at room temperature with stirring. The reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride can be removed by distillation under atmospheric pressure.
-
Alternatively, the excess reagent can be removed under reduced pressure. To avoid contamination of the vacuum pump, a trap cooled with dry ice/acetone or liquid nitrogen is recommended.[6]
-
The crude 4-chloro-2-methylbutanoyl chloride can be purified by fractional distillation under reduced pressure.
-
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction produces toxic and corrosive gases (HCl and SO₂). Ensure an efficient gas trap is in place.
-
Wear appropriate personal protective equipment at all times.
Reaction Parameters (Hypothetical)
The following table presents hypothetical reaction parameters. These values should be optimized for specific experimental conditions.
| Parameter | Value |
| Scale | 10 mmol |
| Equivalents of Thionyl Chloride | 2.0 |
| Reaction Temperature | Reflux (~80 °C) |
| Reaction Time | 3 hours |
| Purity (crude) | >90% (by GC, hypothetical) |
| Yield (purified) | 85-95% (hypothetical) |
Spectroscopic Data (Hypothetical)
The following tables outline the expected spectroscopic data for the starting material and the product. Actual spectra should be recorded for characterization.
This compound (C₅H₉ClO₂)
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat) |
| δ 1.25 (d, 3H), 2.0-2.2 (m, 2H), 2.6 (m, 1H), 3.6 (t, 2H), 11.5 (s, 1H) | δ 15.0, 35.0, 40.0, 45.0, 180.0 | 2950-3100 cm⁻¹ (O-H), 1710 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) |
4-chloro-2-methylbutanoyl chloride (C₅H₈Cl₂O)
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (neat) |
| δ 1.35 (d, 3H), 2.1-2.3 (m, 2H), 3.0 (m, 1H), 3.7 (t, 2H) | δ 18.0, 38.0, 48.0, 50.0, 175.0 | 1790 cm⁻¹ (C=O, acyl chloride), 760 cm⁻¹ (C-Cl) |
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-chloro-2-methylbutanoyl chloride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-Chloro-2-methylbutanoyl chloride | C5H8Cl2O | CID 13770582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
Application Note: Esterification of 4-Chloro-2-methylbutanoic Acid with Various Alcohols for Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chloro-2-methylbutanoic acid and its derivatives are valuable building blocks in organic synthesis. The esterification of this carboxylic acid is a fundamental transformation for creating diverse molecular scaffolds, which can be used in the development of novel chemical entities. Esters are not only crucial intermediates but are also frequently employed as prodrugs to enhance the pharmacokinetic properties of parent drug molecules. Chlorinated compounds, in particular, represent a significant family of molecules in medicinal chemistry, with numerous FDA-approved drugs containing a chlorine atom.[1] This document provides detailed protocols for the esterification of this compound with primary, secondary, and tertiary alcohols using two common and effective methods: the Fischer-Speier Esterification and the Steglich Esterification.
Overview of Esterification Methods
The choice of esterification method depends largely on the structure of the alcohol and the sensitivity of the starting material.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is most effective for primary and secondary alcohols, which can often be used in large excess as the solvent to drive the equilibrium towards the product.[3][4][5] The reaction is reversible, and the removal of water is crucial for achieving high yields.[6] Tertiary alcohols are generally not suitable for this method as they are prone to elimination under the strong acidic conditions.[2]
-
Steglich Esterification : This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature.[7] It is a very mild procedure, making it ideal for substrates that are sensitive to acid or high temperatures.[8] The Steglich esterification is particularly advantageous for converting sterically hindered substrates and for the synthesis of esters from tertiary alcohols.[8][9]
Comparative Data for Esterification Methods
The following table summarizes representative reaction conditions and expected yields for the esterification of this compound with various classes of alcohols. Note: The data presented are typical values and may require optimization for specific experimental setups.
| Alcohol | Type | Method | Catalyst/Reagents | Typical Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Methanol (B129727) | Primary | Fischer-Speier | H₂SO₄ (catalytic) | Methanol (excess) | Reflux (65°C) | 4-8 | 85-95 |
| Ethanol | Primary | Fischer-Speier | H₂SO₄ (catalytic) | Ethanol (excess) | Reflux (78°C) | 4-8 | 80-90 |
| Isopropanol | Secondary | Fischer-Speier | H₂SO₄ (catalytic) | Toluene | Reflux (110°C) | 12-24 | 65-75 |
| tert-Butanol | Tertiary | Steglich | DCC, DMAP | Dichloromethane (DCM) | 20-25 | 12-18 | 70-85 |
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of this compound esters is depicted below.
Caption: General experimental workflow for ester synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Fischer-Speier Esterification of this compound with Methanol
This protocol is suitable for primary and secondary alcohols.[10]
Materials:
-
This compound (1.0 eq)
-
Methanol (20-50 eq, acts as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add an excess of methanol (e.g., 20 mL for every 1 g of acid).
-
Stir the mixture until the acid dissolves completely.
-
Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the ester.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl 4-chloro-2-methylbutanoate.
-
Purification: The crude ester can be further purified by vacuum distillation if necessary.
Protocol 2: Steglich Esterification of this compound with tert-Butanol
This protocol is ideal for acid-sensitive or sterically hindered alcohols like tert-butanol.[11]
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, tert-butanol, and DMAP.
-
Dissolve the components in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
In a separate beaker, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 12-18 hours.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl solution (to remove residual DMAP), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude tert-butyl 4-chloro-2-methylbutanoate.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if required.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. athabascau.ca [athabascau.ca]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of Amides from 4-Chloro-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of amides starting from 4-chloro-2-methylbutanoic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development. The methods outlined below are standard, robust, and adaptable for the synthesis of diverse amide libraries for screening and development purposes. Three common and effective methods are presented:
-
Thionyl Chloride Mediated Acyl Chloride Formation Followed by Amination: A classic and highly effective method for a wide range of amines.
-
Carbodiimide-Mediated Coupling using EDC: A milder approach that avoids the formation of harsh acidic byproducts, suitable for more sensitive substrates.
-
Phosphonium (B103445) Salt-Mediated Coupling: An efficient one-pot method that proceeds at room temperature with good to excellent yields.
General Experimental Workflow
The general workflow for the synthesis of amides from a carboxylic acid involves the activation of the carboxyl group followed by nucleophilic attack by an amine.
Caption: General workflow for the synthesis of amides from this compound.
Method 1: Acyl Chloride Formation using Thionyl Chloride
This two-step method first converts the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine.[1][][3][4] This is a robust and widely used method for amide synthesis.[5]
Experimental Protocol
Step 1: Synthesis of 4-chloro-2-methylbutanoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 76 °C) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-chloro-2-methylbutanoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA, 1.5-2.0 eq) or pyridine (B92270) (1.5-2.0 eq), to the amine solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the crude 4-chloro-2-methylbutanoyl chloride (1.0 eq) dissolved in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.
Method 2: Carbodiimide-Mediated Amide Coupling
This method utilizes a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid in situ.[][6][7][8] This is a milder alternative to the acyl chloride method and is suitable for more complex or sensitive substrates. The addition of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve yields.
Experimental Protocol
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and an activating agent such as HOBt (1.1 eq).
-
Dissolve the mixture in a suitable aprotic solvent like DCM, THF, or DMF.
-
Add EDC hydrochloride (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Phosphonium Salt-Mediated Amide Coupling
Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), are highly efficient for amide bond formation.[9][10] A related class of reagents are the uronium/aminium salts like HATU.[][8] These reactions are typically fast, high-yielding, and can be performed at room temperature.
Experimental Protocol
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Add the phosphonium salt coupling reagent (e.g., PyBOP, 1.1-1.3 eq) to the mixture at room temperature.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of Amide Synthesis Methods
| Method | Activating Reagent(s) | Key Byproducts | Typical Reaction Time | Typical Yields | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂ or (COCl)₂ | HCl, SO₂, Cl⁻ | 2-18 hours | Good to Excellent | High reactivity of acyl chloride, cost-effective.[1][4] | Harsh conditions, potential for side reactions with sensitive functional groups.[5] |
| Carbodiimide Coupling | EDC, DCC | Urea (B33335) derivative | 12-24 hours | Good to Excellent | Mild reaction conditions, suitable for sensitive substrates.[6][7] | Potential for racemization of chiral centers, urea byproduct can be difficult to remove. |
| Phosphonium Salt Coupling | BOP, PyBOP, HATU | Phosphoramide or guanidinium (B1211019) salt, H₂O | 1-4 hours | Excellent | High yields, fast reaction times, low racemization.[8][9][10] | Reagents are more expensive and can be moisture-sensitive. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the decision-making process for choosing an appropriate amide synthesis method based on the substrate's characteristics.
Caption: Decision tree for selecting an amide synthesis protocol.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the Synthesis of 4-Chloro-2-methylbutanoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 4-Chloro-2-methylbutanoic acid. It addresses common challenges encountered during laboratory-scale production, offering troubleshooting solutions and detailed experimental protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most plausible synthetic routes are the free-radical chlorination of 2-methylbutanoic acid and the ring-opening of α-methyl-γ-butyrolactone.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reaction, undesirable side reactions, or loss of product during workup and purification. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: My final product is impure. What are the common side products and how can I remove them?
A3: In free-radical chlorination, common impurities include isomeric monochlorinated and dichlorinated products. Purification can be challenging due to similar boiling points. Fractional distillation is often the preferred method. For other potential impurities, consider acid-base extraction or chromatography.
Q4: How can I monitor the progress of my reaction?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for monitoring the reaction progress. It allows for the identification and quantification of the starting material, desired product, and any side products. Derivatization of the carboxylic acid may be necessary to improve its volatility for GC analysis.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2-methylbutanoic acid) | Inadequate initiation of free-radical reaction. | Ensure a sufficient intensity of UV light or an appropriate concentration of a chemical initiator (e.g., AIBN). |
| Insufficient amount of chlorinating agent. | Use a slight excess of the chlorinating agent (e.g., sulfuryl chloride) to drive the reaction to completion. | |
| Reaction time is too short. | Monitor the reaction by GC-MS and continue until the starting material is consumed. | |
| Formation of multiple products | Lack of regioselectivity in free-radical chlorination. | Optimize reaction temperature. Lower temperatures can sometimes improve selectivity. Consider alternative chlorinating agents that may offer better selectivity. |
| Over-chlorination leading to dichlorinated products. | Use a stoichiometric amount or only a slight excess of the chlorinating agent. Add the chlorinating agent dropwise to maintain a low concentration in the reaction mixture. | |
| Product loss during workup | Inefficient extraction. | Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) during extraction to keep the carboxylic acid protonated and soluble in the organic layer. Perform multiple extractions with smaller volumes of solvent. |
| Loss during distillation. | Use a well-insulated fractional distillation column with a sufficient number of theoretical plates for efficient separation. Avoid overheating, which can lead to decomposition. |
Impure Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of isomeric monochlorinated products | Non-selective nature of free-radical chlorination. | Careful fractional distillation is the most effective method for separating isomers with close boiling points. The efficiency of the separation will depend on the boiling point difference and the distillation setup. |
| Presence of dichlorinated products | Excess chlorinating agent or prolonged reaction time. | Optimize the stoichiometry of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is maximized. |
| Presence of unreacted starting material | Incomplete reaction. | See "Low Yield" troubleshooting section. Fractional distillation can also be used to separate the product from the higher-boiling starting material. |
| Presence of colored impurities | Decomposition of reagents or products. | Ensure reagents are pure and the reaction is not overheated. Purification by distillation should remove non-volatile colored impurities. |
Experimental Protocols
Protocol 1: Free-Radical Chlorination of 2-Methylbutanoic Acid with Sulfuryl Chloride
Materials:
-
2-Methylbutanoic acid
-
Sulfuryl chloride (SO₂Cl₂)
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Azobisisobutyronitrile (AIBN) or a UV lamp
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Anhydrous inert solvent (e.g., carbon tetrachloride or dichloromethane)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate (B86663)
-
Standard distillation glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylbutanoic acid in the anhydrous solvent.
-
Add a catalytic amount of AIBN to the solution. Alternatively, position a UV lamp to irradiate the flask.
-
Heat the mixture to reflux.
-
Slowly add sulfuryl chloride from the dropping funnel to the refluxing solution over a period of 1-2 hours.
-
Continue refluxing and monitor the reaction progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid and SO₂Cl₂.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Ring-Opening of α-Methyl-γ-butyrolactone with Thionyl Chloride
This method is adapted from a general procedure for the synthesis of 4-chlorobutyrate esters.[1]
Materials:
-
α-Methyl-γ-butyrolactone
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol (B129727) or ethanol)
-
Anhydrous inert solvent (optional)
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, combine α-methyl-γ-butyrolactone and the anhydrous alcohol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction for the formation of the corresponding 4-chloro-2-methylbutanoate ester by GC-MS.
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Upon completion, cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
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The resulting ester can then be hydrolyzed to the carboxylic acid using standard acidic or basic hydrolysis procedures.
-
Purify the final product by distillation.
Data Presentation
Table 1: Regioselectivity of Free-Radical Chlorination of Alkanes
This table illustrates the relative reactivity of different types of hydrogen atoms in free-radical chlorination, which influences the product distribution.
| Hydrogen Type | Relative Reactivity at 25°C |
| Primary (1°) | 1 |
| Secondary (2°) | 3.8 |
| Tertiary (3°) | 5 |
Data compiled from various sources on free-radical halogenation.[2]
Table 2: Boiling Points of Potential Components in the Reaction Mixture
| Compound | Boiling Point (°C) |
| 2-Methylbutanoic acid | 176-177 |
| 2-Chloro-2-methylbutanoic acid | (estimated) ~190-210 |
| 3-Chloro-2-methylbutanoic acid | (estimated) ~190-210 |
| This compound | (estimated) ~200-220 |
| Dichloro-2-methylbutanoic acid isomers | (estimated) >220 |
Boiling points are estimates and can vary with pressure. These values highlight the necessity of efficient fractional distillation for purification.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: A logical guide to troubleshooting low reaction yields.
References
Technical Support Center: Chlorination of 2-Methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the free-radical chlorination of 2-methylbutanoic acid?
A1: The free-radical chlorination of 2-methylbutanoic acid is expected to yield a mixture of monochlorinated isomers. The reaction is not highly selective, but trends can be predicted based on the stability of the radical intermediate (tertiary > secondary > primary) and statistical factors (the number of available hydrogens at each position). The primary products will be chlorinated at the α, β, and γ positions. Due to the electron-withdrawing nature of the carboxylic acid group, the α-position is deactivated towards radical attack, making chlorination at the β and γ positions more favorable.
The expected side products are:
-
2-chloro-2-methylbutanoic acid: Formation of a tertiary radical.
-
3-chloro-2-methylbutanoic acid: Formation of a secondary radical.
-
4-chloro-2-methylbutanoic acid: Formation of a primary radical.
Additionally, polychlorinated products can also be formed, especially with a high concentration of chlorine.
Q2: My reaction is yielding a complex mixture of products that is difficult to separate. How can I improve the selectivity for a specific chlorinated isomer?
A2: To improve selectivity, you should consider the reaction mechanism. If you desire the α-chloro isomer (2-chloro-2-methylbutanoic acid), you should employ the Hell-Volhard-Zelinsky (HVZ) reaction conditions, which favors α-halogenation through an enol intermediate. For free-radical chlorination, selectivity is inherently low. To favor the thermodynamically most stable product, using a less reactive halogenating agent like N-chlorosuccinimide (NCS) under photolytic conditions might offer slightly better control than using chlorine gas. Temperature control is also crucial; lower temperatures generally favor the more selective reaction pathway.
Q3: I am observing the formation of an acid chloride as a byproduct. What is causing this?
A3: The formation of 2-methylbutanoyl chloride is likely if you are using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) as part of your chlorination procedure, especially in the context of the Hell-Volhard-Zelinsky reaction. These reagents are used to convert the carboxylic acid to an acyl halide, which then enolizes to allow for α-halogenation. If the reaction is not fully completed or if there is an excess of these reagents, you may isolate the acid chloride.
Q4: Can I avoid the use of UV light for the initiation of the chlorination reaction?
A4: Yes, besides UV light, the initiation of free-radical chlorination can be achieved by using chemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. These initiators decompose upon heating to produce radicals that can then initiate the chlorination chain reaction. This can be a useful alternative if you do not have photochemical reaction equipment.
Data Presentation: Estimated Product Distribution in Free-Radical Chlorination
The following table provides an estimated distribution of the monochlorinated products of 2-methylbutanoic acid under free-radical conditions. This estimation is based on the statistical probability (number of hydrogens) and the relative reactivity of primary, secondary, and tertiary C-H bonds (approximated as 1:4:5 for chlorination).
| Product Name | Position of Chlorination | Type of C-H Bond | Number of Hydrogens | Relative Reactivity | Statistical Factor (No. of H x Rel. Reactivity) | Estimated Product Distribution (%) |
| 2-chloro-2-methylbutanoic acid | α (alpha) | Tertiary | 1 | 5 | 5 | ~29% |
| 3-chloro-2-methylbutanoic acid | β (beta) | Secondary | 2 | 4 | 8 | ~47% |
| This compound | γ (gamma) | Primary | 3 | 1 | 3 | ~18% |
| 1-chloro-2-methylbutanoic acid (from methyl group) | - | Primary | 3 | 1 | 3 | ~6% |
Note: These are estimated values and the actual product distribution can vary based on reaction conditions such as temperature, solvent, and initiator.
Experimental Protocols
Protocol 1: Free-Radical Chlorination using Sulfuryl Chloride
-
Reagents and Setup:
-
2-methylbutanoic acid (1 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)
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AIBN (0.05 equivalents)
-
Anhydrous carbon tetrachloride (CCl₄) as solvent
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
-
Procedure:
-
Dissolve 2-methylbutanoic acid and AIBN in CCl₄ in the reaction flask.
-
Heat the mixture to reflux (around 77°C) under a nitrogen atmosphere.
-
Add sulfuryl chloride dropwise from the dropping funnel over a period of 30 minutes.
-
Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and SO₂Cl₂.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture using fractional distillation or column chromatography.
-
Protocol 2: Photochemical Chlorination using N-Chlorosuccinimide (NCS)
-
Reagents and Setup:
-
2-methylbutanoic acid (1 equivalent)
-
N-Chlorosuccinimide (NCS) (1.1 equivalents)
-
Anhydrous benzene (B151609) or CCl₄ as solvent
-
A quartz reaction vessel equipped with a magnetic stirrer and a UV lamp (e.g., a high-pressure mercury lamp).
-
-
Procedure:
-
Dissolve 2-methylbutanoic acid and NCS in the solvent in the quartz reaction vessel.
-
Irradiate the mixture with the UV lamp while stirring vigorously at a controlled temperature (e.g., 25-30°C).
-
Monitor the reaction by observing the disappearance of the insoluble NCS (which is converted to soluble succinimide).
-
Once the reaction is complete (typically 2-6 hours), filter the reaction mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any remaining chlorine species, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analyze the product mixture and purify as needed.
-
Mandatory Visualization
Caption: Reaction pathways in the free-radical chlorination of 2-methylbutanoic acid.
Technical Support Center: Purification of 4-Chloro-2-methylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloro-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are:
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Acid-Base Extraction: This technique separates the acidic product from neutral and basic impurities.
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities or those with significantly different boiling points.
-
Recrystallization: Suitable if the product is a solid at room temperature and a suitable solvent can be found.
Q2: What are the likely impurities in a synthesis of this compound?
A2: While the impurity profile depends on the specific synthetic route, common impurities may include:
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Unreacted starting materials: Such as 2-methylbutanoic acid or diethyl methylmalonate.
-
Reagents from the synthesis: For example, thionyl chloride (SOCl₂) or hydrochloric acid (HCl).
-
Byproducts: These can include di-chlorinated species or products from side reactions.
-
Solvents: Residual solvents used in the reaction or workup.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Key physical properties that influence the choice and parameters of purification methods are summarized in the table below. Please note that some of these are estimated values based on structurally similar compounds due to limited specific data for this compound.
| Property | Value | Significance for Purification |
| Molecular Weight | 136.58 g/mol | Affects boiling point and diffusion rates. |
| Boiling Point (estimated) | ~200-220 °C at atm. pressure | Vacuum distillation is recommended to avoid decomposition at high temperatures. |
| Boiling Point of Methyl Ester | 81 °C at 23.3 mmHg | Suggests the acid will have a significantly higher boiling point. |
| Solubility | Expected to be soluble in many organic solvents (e.g., diethyl ether, dichloromethane, ethyl acetate) and sparingly soluble in water. | Important for selecting solvents for extraction and recrystallization. |
| Acidity (pKa, estimated) | ~2.8 - 4.8 | Crucial for developing an effective acid-base extraction protocol. |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound using various techniques.
Acid-Base Extraction
Problem: Low recovery of the product after acid-base extraction.
| Possible Cause | Suggested Solution |
| Incomplete extraction from the organic layer. | Ensure the pH of the aqueous basic solution is at least 2 units higher than the pKa of the carboxylic acid to ensure complete deprotonation. Use multiple extractions with smaller volumes of the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is at least 2 units lower than the pKa of the carboxylic acid. Check the pH with a pH meter or pH paper. Cool the solution in an ice bath to decrease solubility. |
| Product is somewhat soluble in the aqueous layer. | After acidification, extract the product back into an organic solvent (e.g., diethyl ether, dichloromethane) multiple times. |
| Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Vacuum Distillation
Problem: The product is not distilling over at the expected temperature.
| Possible Cause | Suggested Solution |
| Vacuum is not low enough. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. |
| Thermometer placement is incorrect. | The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. |
| Insufficient heating. | Increase the heating mantle temperature gradually. Ensure the distillation flask is properly insulated. |
| Presence of high-boiling impurities. | The "boiling point" may be elevated due to impurities. Collect fractions over a range of temperatures and analyze their purity. |
Problem: The product is decomposing during distillation.
| Possible Cause | Suggested Solution |
| Temperature is too high. | Reduce the pressure of the system to lower the boiling point of the product. |
| Prolonged heating. | Distill the product as quickly as possible without sacrificing separation efficiency. |
| Presence of acidic or basic impurities. | Neutralize the crude product with a wash before distillation. For example, wash with a dilute sodium bicarbonate solution, then water, and dry the organic layer before distilling. |
Recrystallization
Problem: The product does not crystallize from the solution upon cooling.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and try cooling again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Add a seed crystal of the pure product if available. |
| The wrong solvent was chosen. | The ideal solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests to find a more suitable solvent or solvent mixture. |
| Presence of impurities inhibiting crystallization. | Try purifying the sample by another method first (e.g., acid-base extraction) to remove impurities. |
Problem: The product oils out instead of crystallizing.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities. | Purify the sample by another method before attempting recrystallization. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times. Combine all aqueous extracts.
-
Washing (Optional): Wash the organic layer with brine to remove any residual water-soluble compounds.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH < 2). This compound should precipitate out.
-
Isolation: Collect the purified product by vacuum filtration if it is a solid. If it separates as an oil, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.
Vacuum Distillation Protocol
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect fractions in separate receiving flasks. Monitor the temperature and pressure. The main fraction should be collected at a constant temperature.
-
Shutdown: After collecting the desired product, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot but insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for vacuum distillation issues.
Caption: Troubleshooting workflow for acid-base extraction problems.
Preventing racemization during "4-Chloro-2-methylbutanoic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylbutanoic acid, with a specific focus on preventing racemization and achieving high enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenge is controlling the stereochemistry at the C2 position, which is prone to racemization. The α-hydrogen on the chiral carbon is acidic and can be abstracted under basic or even some acidic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of enantiomeric purity.[1] Key factors that promote racemization include the use of strong bases, elevated temperatures, and prolonged reaction times.[1]
Q2: Which strategies are most effective for preventing racemization during the synthesis?
A2: The most effective and widely adopted strategy is the use of chiral auxiliaries.[2] These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[2] Evans oxazolidinones are a common and highly effective class of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[3][4] By forming a rigid chiral environment around the reactive center, they force the incoming electrophile to attack from a specific face, leading to a high degree of diastereoselectivity.[5]
Q3: How does a chiral auxiliary, like an Evans oxazolidinone, control the stereochemistry?
A3: Evans oxazolidinone auxiliaries work by creating a sterically hindered environment that directs the approach of the electrophile.[3] After acylation of the auxiliary, a strong, non-nucleophilic base is used to form a rigid Z-enolate that is chelated to the metal cation (e.g., Li⁺ or Na⁺). The bulky substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate. Consequently, the electrophile can only approach from the less hindered face, resulting in a highly diastereoselective alkylation.[6][7]
Q4: What are the critical experimental parameters to control to maximize enantiomeric excess (e.e.)?
A4: Several parameters are crucial:
-
Temperature: Low temperatures (typically -78 °C) are essential during enolate formation and alkylation to minimize side reactions and prevent racemization of the enolate intermediate.[1][8]
-
Base Selection: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), should be used to ensure rapid and complete enolate formation.[1][8]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to ensure the stability and reactivity of the enolate.[8]
-
Auxiliary Cleavage: The conditions for removing the chiral auxiliary are critical. Harsh acidic or basic conditions can cause racemization of the final product. Mild hydrolytic conditions, such as using lithium hydroxide (B78521) with hydrogen peroxide (LiOOH), are preferred.[7]
Q5: How can I monitor the stereochemical purity of my product?
A5: The diastereomeric ratio of the alkylated intermediate (before auxiliary cleavage) can be determined using standard techniques like ¹H NMR spectroscopy or achiral HPLC.[7] After cleavage of the auxiliary, the enantiomeric excess (e.e.) of the final this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity in Alkylation | Incomplete or incorrect enolate formation: The presence of moisture or impurities can interfere with the base. The geometry of the enolate may not be optimal. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly prepared or titrated strong, non-nucleophilic bases like LDA or NaHMDS at -78 °C to favor the formation of the Z-enolate.[1][8] |
| Temperature fluctuations: Allowing the reaction to warm up can lead to a decrease in selectivity. | Maintain a consistent low temperature (-78 °C) throughout the enolate formation and alkylation steps using a reliable cooling bath (e.g., dry ice/acetone).[8] | |
| Low Yield of Alkylated Product | Poor reactivity of the electrophile: 1-bromo-2-chloroethane (B52838) may be a challenging electrophile. | Consider using a more reactive electrophile like 1-iodo-2-chloroethane. The use of additives like LiCl can sometimes enhance the rate of alkylation.[9] |
| Steric hindrance: The chiral auxiliary or the substrate itself may sterically hinder the reaction. | A slightly higher reaction temperature may be attempted, but this increases the risk of racemization and should be carefully optimized.[8] | |
| Significant Racemization in Final Product | Harsh auxiliary cleavage conditions: Strong acidic or basic hydrolysis can cause epimerization of the α-carbon.[7] | Employ mild cleavage conditions. For Evans oxazolidinones, hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, at low temperatures (e.g., 0 °C) is highly effective and minimizes racemization.[7] |
| Racemization during workup or purification: Acidic or basic conditions during the workup, or purification on acidic silica (B1680970) gel can lead to racemization.[8] | Use buffered aqueous solutions (e.g., saturated ammonium (B1175870) chloride) for quenching.[8] If purification by column chromatography is necessary, consider neutralizing the silica gel with triethylamine (B128534) in the eluent.[8] | |
| Incomplete Cleavage of the Chiral Auxiliary | Insufficient reagent or reaction time: The hydrolysis reaction may not have gone to completion. | Ensure a sufficient excess of the cleavage reagents (e.g., LiOH and H₂O₂) is used and allow for adequate reaction time. Monitor the reaction progress by TLC. |
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of an N-propionyl Evans oxazolidinone with an electrophile similar to what would be used for the synthesis of this compound. Actual results may vary depending on the specific substrate and reaction conditions.
| Chiral Auxiliary | Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl Iodide | NaHMDS | -78 | 98:2 | ~85 |
| (4S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | LDA | -78 to 0 | >99:1 | ~90 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Ethyl Iodide | NaHMDS | -78 | 91:9 | ~88 |
Note: This data is representative of typical outcomes for alkylations using Evans auxiliaries and may not reflect the exact results for the synthesis of this compound.
Experimental Protocols
The following is a representative, adapted protocol for the enantioselective synthesis of (S)-4-Chloro-2-methylbutanoic acid using an Evans chiral auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq) dropwise, and stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) from the previous step and dissolve it in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
In a separate flask, dissolve 1-bromo-2-chloroethane (1.5 eq) in anhydrous THF.
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Add the solution of 1-bromo-2-chloroethane dropwise to the enolate solution at -78 °C.
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Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.[8]
-
Allow the mixture to warm to room temperature, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to isolate the alkylated product.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) until a negative peroxide test is obtained.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the desired (S)-4-Chloro-2-methylbutanoic acid with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate solvent after basification.
-
Wash the combined organic layers containing the product with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.
Mandatory Visualizations
Caption: Mechanism of racemization at the α-carbon of a carboxylic acid.
Caption: Experimental workflow for the asymmetric synthesis.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The asymmetric synthesis of halogenated compounds from carboxylic acids is world first | EurekAlert! [eurekalert.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. sciencedaily.com [sciencedaily.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Improving selectivity in the synthesis of "4-Chloro-2-methylbutanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 4-Chloro-2-methylbutanoic acid synthesis.
Troubleshooting Guides
Method 1: Direct Chlorination of 2-Methylbutanoic Acid
Direct chlorination of 2-methylbutanoic acid can lead to a mixture of chlorinated isomers. The primary challenge is achieving high regioselectivity for the desired 4-chloro product over other isomers, such as 3-chloro-2-methylbutanoic acid and 2-chloro-2-methylbutanoic acid.
Issue 1: Low Selectivity - Formation of a Mixture of Chloro-isomers
Question: My reaction is producing a mixture of 2-chloro, 3-chloro, and this compound. How can I improve the selectivity for the 4-chloro isomer?
Answer:
Improving selectivity in the direct chlorination of 2-methylbutanoic acid is challenging due to the high reactivity of the chlorinating agents. Here are several factors to consider and optimize:
-
Chlorinating Agent: The choice of chlorinating agent is critical. Free-radical chlorination using chlorine gas (Cl₂) initiated by UV light is notoriously unselective. Consider using a less reactive and more selective chlorinating agent. Sulfuryl chloride (SO₂Cl₂) can sometimes offer better selectivity.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity, as more reactive positions will be less favored.
-
Solvent: The choice of solvent can influence the selectivity of radical reactions. Non-polar solvents are typically used for free-radical chlorinations.
-
-
Protecting Groups: While more complex, temporarily protecting the more reactive sites could be a strategy, although this adds extra steps to the synthesis.
Troubleshooting Table for Direct Chlorination Selectivity
| Parameter | Observation | Potential Cause | Suggested Action |
| Product Ratio | High proportion of 2-chloro and 3-chloro isomers | High reactivity of chlorinating agent, statistical chlorination | Use a more selective chlorinating agent (e.g., SO₂Cl₂). Lower the reaction temperature. |
| Yield | Low overall yield of chlorinated products | Incomplete reaction, side reactions | Increase reaction time. Optimize stoichiometry of the chlorinating agent. |
| Purification | Difficulty in separating the 4-chloro isomer from other isomers | Similar boiling points and polarities of the isomers | Utilize fractional distillation under reduced pressure. Consider derivatization to facilitate separation, followed by deprotection. |
Experimental Protocol: General Procedure for Free-Radical Chlorination
Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.
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In a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, place 2-methylbutanoic acid.
-
If using a solvent, add it to the vessel.
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Initiate the reaction by either UV irradiation or the addition of a radical initiator.
-
Slowly bubble chlorine gas through the solution or add the liquid chlorinating agent dropwise.
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Maintain the desired reaction temperature throughout the addition and for a set period afterward.
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Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR).
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Upon completion, quench the reaction and work up the mixture to isolate the product. This may involve washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess chlorine, followed by extraction and drying.
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Purify the crude product, for example, by fractional distillation under reduced pressure.
Logical Workflow for Troubleshooting Direct Chlorination
Caption: Troubleshooting workflow for direct chlorination.
Method 2: Ring-Opening of 2-Methyl-γ-butyrolactone
A potentially more selective route to this compound involves the ring-opening of 2-methyl-γ-butyrolactone. This method offers inherent regioselectivity, as the chlorine atom is introduced at the 4-position of the butanoic acid chain.
Issue 2: Incomplete Reaction or Low Yield in Lactone Ring-Opening
Question: I am attempting to synthesize this compound by the ring-opening of 2-methyl-γ-butyrolactone, but the reaction is sluggish and gives a low yield. What can I do to improve this?
Answer:
The ring-opening of lactones can be influenced by several factors. Here are some troubleshooting steps:
-
Reagent Choice and Concentration:
-
Hydrogen Chloride (HCl): Gaseous HCl in an appropriate solvent or concentrated aqueous HCl can be used. Ensure the HCl is in sufficient excess to drive the reaction to completion.
-
Thionyl Chloride (SOCl₂): This reagent can also be effective. The reaction may require heating.
-
-
Catalyst: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can facilitate the ring-opening reaction.
-
Temperature and Reaction Time: Some ring-opening reactions may require elevated temperatures and prolonged reaction times to achieve good conversion. Monitor the reaction progress to determine the optimal conditions.
-
Water Content: For reactions with reagents like thionyl chloride, the presence of water can be detrimental. Ensure all glassware and reagents are dry.
Troubleshooting Table for Lactone Ring-Opening
| Parameter | Observation | Potential Cause | Suggested Action |
| Conversion | Low conversion of the starting lactone | Insufficient reagent, low reaction temperature, short reaction time | Increase the excess of HCl or thionyl chloride. Increase the reaction temperature. Extend the reaction time. |
| Side Products | Formation of polymeric or other side products | Reaction temperature too high, presence of impurities | Optimize the reaction temperature. Purify the starting lactone before use. |
| Work-up | Difficulty in isolating the product | Incomplete reaction, emulsion formation during extraction | Ensure the reaction has gone to completion. Use brine to break emulsions during aqueous work-up. |
Experimental Protocol: General Procedure for Ring-Opening of 2-Methyl-γ-butyrolactone with HCl
Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.
-
In a pressure-resistant reaction vessel, place 2-methyl-γ-butyrolactone and a suitable solvent (if necessary).
-
Cool the mixture in an ice bath.
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Slowly bubble dry hydrogen chloride gas into the solution until saturation.
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Seal the vessel and allow it to stir at room temperature or a slightly elevated temperature.
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Monitor the reaction by taking aliquots and analyzing them (e.g., by TLC, GC, or NMR).
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Once the reaction is complete, carefully vent the excess HCl.
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Remove the solvent under reduced pressure.
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Purify the resulting crude this compound, for example, by distillation under reduced pressure.
Workflow for Synthesis via Lactone Ring-Opening
Common impurities in "4-Chloro-2-methylbutanoic acid" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylbutanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The common impurities in this compound typically arise from its synthesis, which is often achieved through the free-radical chlorination of 2-methylbutanoic acid. The primary impurities include:
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Unreacted Starting Material: 2-methylbutanoic acid.
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Positional Isomers: These are monochlorinated isomers formed due to the non-selective nature of radical chlorination. The main isomers are:
-
2-Chloro-2-methylbutanoic acid
-
3-Chloro-2-methylbutanoic acid
-
-
Dichlorinated Byproducts: Over-chlorination can lead to the formation of various dichlorinated 2-methylbutanoic acid isomers.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., carbon tetrachloride, dichloromethane) may be present in trace amounts.
Q2: How can I detect and quantify these impurities in my sample?
A2: Several analytical techniques can be employed for the detection and quantification of impurities in this compound:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is often necessary for optimal GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify and quantify impurities. The different chemical environments of the protons and carbons in the various isomers and byproducts will result in distinct signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different carboxylic acid isomers. A C18 reverse-phase column is often suitable, and a UV detector can be used if the compounds have sufficient chromophores, or a refractive index (RI) detector for universal detection.
Troubleshooting Guide
Issue 1: My downstream reaction is failing or giving low yields. Could impurities in this compound be the cause?
Possible Cause: Yes, impurities can significantly impact downstream reactions.
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Unreacted 2-methylbutanoic acid: This can compete in reactions where the carboxylic acid group is the reactive site, leading to the formation of undesired byproducts.
-
Positional Isomers: The different positions of the chlorine atom in the isomeric impurities can lead to different reactivity and regioselectivity in subsequent reactions.
-
Dichlorinated Byproducts: These can introduce unwanted reactivity and lead to the formation of complex mixtures.
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of your this compound using one of the methods described in FAQ 2 (GC-MS, NMR, or HPLC).
-
Purification: If significant impurities are detected, purify the material using the appropriate method outlined in the "Purification Protocols" section below.
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Reaction Re-run: Re-run the downstream reaction with the purified starting material.
Issue 2: My analytical results (GC-MS or NMR) show multiple peaks close to my product peak. How do I identify them?
Possible Cause: These are likely the positional isomers (2-chloro- and 3-chloro-2-methylbutanoic acid) and potentially the unreacted starting material.
Troubleshooting Steps:
-
Reference Standards: If available, run reference standards of the suspected impurities (2-methylbutanoic acid, 2-chloro-2-methylbutanoic acid, 3-chloro-2-methylbutanoic acid) to confirm their retention times (in GC/HPLC) or chemical shifts (in NMR).
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Mass Spectrometry (MS) Fragmentation: In GC-MS, analyze the fragmentation patterns of the impurity peaks. Isomers will have the same molecular ion but may show different fragmentation patterns.
-
NMR Spectroscopy: In ¹H NMR, the multiplicity and chemical shifts of the protons adjacent to the chlorine atom and the methyl group will be different for each isomer. For example, the methine proton at the 2-position will be a quartet in the starting material, a singlet in the 2-chloro isomer, and a multiplet in the 3- and 4-chloro isomers.
Quantitative Data Summary
The following table provides a hypothetical but representative distribution of products from the radical chlorination of 2-methylbutanoic acid. Actual distributions may vary based on reaction conditions.
| Compound | Structure | Boiling Point (°C, est.) | Typical Abundance (%) |
| 2-Methylbutanoic acid (Starting Material) | CH₃CH₂CH(CH₃)COOH | ~176 | 5 - 15 |
| This compound (Product) | ClCH₂CH₂CH(CH₃)COOH | ~220 - 230 | 40 - 50 |
| 3-Chloro-2-methylbutanoic acid (Isomer) | CH₃CHClCH(CH₃)COOH | ~210 - 220 | 20 - 30 |
| 2-Chloro-2-methylbutanoic acid (Isomer) | CH₃CH₂C(Cl)(CH₃)COOH | ~200 - 210 | 10 - 20 |
| Dichlorinated Byproducts | - | >240 | < 5 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from lower-boiling impurities (starting material and some isomers) and higher-boiling dichlorinated byproducts.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) of appropriate length. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips.
-
Distillation: Heat the flask gently. The temperature at the head of the column should be monitored closely.
-
Fraction Collection:
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First Fraction: Collect the initial fraction, which will be enriched in the lower-boiling components (unreacted 2-methylbutanoic acid and 2-chloro-2-methylbutanoic acid).
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Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound, collect the main fraction in a clean, dry receiving flask.
-
Final Fraction: As the temperature starts to rise again, stop the distillation to avoid collecting higher-boiling dichlorinated byproducts.
-
-
Analysis: Analyze the purity of the collected main fraction using GC-MS or NMR.
Protocol 2: Analytical GC-MS Method for Impurity Profiling
Objective: To identify and quantify impurities in a sample of this compound.
Methodology:
-
Derivatization (Esterification):
-
Dissolve approximately 10 mg of the this compound sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60°C for 1-2 hours.
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After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Inject 1 µL of the dried organic extract.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-300.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards, if available. Quantify the impurities based on their peak areas relative to the main product peak.
Visualizations
Caption: Experimental workflow for obtaining pure this compound.
Caption: Troubleshooting logic for downstream reaction failures.
Degradation pathways of "4-Chloro-2-methylbutanoic acid" under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 4-Chloro-2-methylbutanoic acid under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies on the acidic degradation of this compound.
| Issue | Potential Cause | Recommended Action |
| Slow or incomplete degradation of this compound. | 1. Insufficient acid concentration. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Increase the concentration of the acid catalyst. Monitor the reaction progress at various acid strengths to find the optimal concentration. 2. Increase the reaction temperature in increments of 10°C. Note that higher temperatures may favor elimination byproducts. 3. Ensure the solvent is appropriate for the reaction. Protic solvents like water can participate in the hydrolysis. |
| Formation of an unexpected byproduct with a different molecular weight. | 1. Elimination reaction competing with hydrolysis. 2. Intermolecular reactions at high substrate concentrations. | 1. Lower the reaction temperature to favor substitution over elimination. Use a weaker, non-nucleophilic acid if possible. 2. Reduce the initial concentration of this compound to minimize intermolecular side reactions. |
| The final product is neutral and shows a strong carbonyl peak in IR spectroscopy, but is not a carboxylic acid. | The primary degradation product, 4-hydroxy-2-methylbutanoic acid, has likely undergone intramolecular cyclization to form γ-methyl-γ-butyrolactone. | Confirm the structure using techniques like NMR and Mass Spectrometry. The formation of this lactone is expected under acidic conditions.[1][2][3] |
| Difficulty in isolating the intermediate, 4-hydroxy-2-methylbutanoic acid. | The rate of lactonization of the intermediate is faster than its isolation under the experimental conditions. | Attempt to quench the reaction at a lower temperature and immediately extract the product into a suitable organic solvent. Derivatization of the hydroxy acid may be necessary for stabilization and isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway of this compound under acidic conditions?
A1: Under acidic conditions, the most probable degradation pathway involves two main steps. First, the acid-catalyzed hydrolysis of the primary alkyl chloride to form 4-hydroxy-2-methylbutanoic acid.[4][5] This is a nucleophilic substitution reaction. Second, the resulting γ-hydroxy acid can undergo a rapid, acid-catalyzed intramolecular esterification to form a stable five-membered ring, known as a γ-lactone (specifically, γ-methyl-γ-butyrolactone).[1][2][3][6][7]
Q2: Can other reactions occur simultaneously?
A2: Yes, a competing elimination reaction (E2 or E1) can occur, which would lead to the formation of 2-methylbut-3-enoic acid or 2-methylbut-4-enoic acid.[8][9][10] The extent of this side reaction is dependent on factors such as the strength of the acid, temperature, and the solvent used. Generally, higher temperatures favor elimination.
Q3: Is the carboxylic acid functional group reactive under these conditions?
A3: The carboxylic acid group is generally stable under acidic conditions. Its primary reaction is esterification if an alcohol is present. In this case, the intramolecular reaction to form a lactone is a form of esterification where the alcohol is part of the same molecule.
Q4: What analytical techniques are recommended for monitoring the degradation?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the acidic intermediate and final lactone product. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying the volatile lactone product. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the intermediate and final products.
Q5: How can I favor the formation of the hydrolysis product (4-hydroxy-2-methylbutanoic acid) over the lactone?
A5: To favor the formation of the hydroxy acid and minimize lactonization, it is advisable to conduct the reaction at lower temperatures and for shorter durations. Once the hydrolysis has occurred, immediately neutralizing the acid and extracting the product at low temperatures may help in isolating the intermediate before it cyclizes.
Experimental Protocols
Protocol for Studying the Acidic Degradation of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known concentration of this compound (e.g., 0.1 M) in an acidic aqueous solution (e.g., 1 M HCl or H₂SO₄).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) using a temperature-controlled oil bath.
-
Stir the reaction mixture vigorously.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by cooling the aliquot in an ice bath and neutralizing the acid with a suitable base (e.g., NaHCO₃).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by HPLC or GC-MS to determine the concentration of the starting material, intermediate, and products.
-
-
Product Isolation and Characterization:
-
Once the reaction has reached completion (or the desired conversion), cool the reaction mixture to room temperature.
-
Extract the products with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product(s) using column chromatography.
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Characterize the structure of the isolated product(s) using NMR, IR, and Mass Spectrometry.
-
Visualizations
Degradation Pathway
Caption: Plausible degradation pathways of this compound under acidic conditions.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues during degradation experiments.
References
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Solved γ-And δ-hydroxy acids can be esterified | Chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Challenges in the scale-up of "4-Chloro-2-methylbutanoic acid" production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-2-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most common laboratory-scale synthesis is the α-chlorination of 2-methylbutanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This method involves reacting 2-methylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or chlorine gas (Cl₂), in the presence of a phosphorus catalyst, like phosphorus trichloride (B1173362) (PCl₃) or red phosphorus.[1][2][3][4]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The chlorination reaction can be highly exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Corrosion: The use of chlorinated reagents and the generation of hydrogen chloride (HCl) gas can be corrosive to standard equipment, necessitating the use of corrosion-resistant reactors.
-
Byproduct Formation: At larger scales, the formation of isomeric and over-chlorinated impurities can become more significant, complicating purification.
-
Purification: Isolation of the pure product from unreacted starting materials, the catalyst, and byproducts can be challenging and may require multi-step purification processes.
-
Effluent Handling: The process generates acidic and chlorinated waste streams that require proper neutralization and disposal.
Q3: What are the expected main impurities in the synthesis of this compound?
A3: The main impurities can include:
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Unreacted 2-methylbutanoic acid.
-
2-Methylbutanoyl chloride (an intermediate in the HVZ reaction).[5]
-
Dichlorinated byproducts (e.g., 2,3-dichloro-2-methylbutanoic acid).
-
Other isomeric monochlorinated products.
-
Residual phosphorus compounds from the catalyst.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Recommended analytical techniques include:
-
Gas Chromatography (GC): Useful for monitoring the disappearance of the starting material and the formation of the product and volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing the non-volatile components of the reaction mixture and determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using GC or TLC. - Increase the reaction temperature cautiously, while monitoring for byproduct formation. - Ensure stoichiometric or a slight excess of the chlorinating agent is used. |
| Loss of Product During Workup | - Optimize the extraction procedure. Ensure the pH of the aqueous phase is low enough to keep the carboxylic acid protonated and in the organic phase.[6] - Minimize the number of transfer steps to reduce mechanical losses. |
| Degradation of Product | - Avoid excessive heating during solvent removal or distillation, as this can lead to decomposition. Use vacuum distillation if necessary. |
| Inactive Catalyst | - Use fresh or properly stored phosphorus catalyst. Red phosphorus should be finely divided. |
Problem 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Over-chlorination | - Carefully control the stoichiometry of the chlorinating agent. - Maintain a consistent and not excessively high reaction temperature. |
| Formation of Isomeric Byproducts | - Optimize reaction conditions (temperature, catalyst) to favor chlorination at the α-position. |
| Incomplete Hydrolysis of Acyl Chloride Intermediate | - Ensure sufficient water is added during the workup to completely hydrolyze the 2-chloro-2-methylbutanoyl chloride intermediate to the carboxylic acid. |
| Inefficient Purification | - Employ fractional distillation under reduced pressure for purification.[6] - Consider recrystallization if the product is a solid at room temperature or can be derivatized to a crystalline solid. |
Quantitative Data
The following table summarizes typical, illustrative data for the synthesis of this compound at different scales. Please note that actual results may vary depending on the specific reaction conditions and equipment used.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Purity (before purification) | 80-90% | 75-85% | 70-80% |
| Purity (after purification) | >98% | >98% | >97% |
| Major Impurity (typical) | Unreacted 2-methylbutanoic acid | Dichlorinated byproducts | Dichlorinated byproducts |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Materials:
-
2-Methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Red phosphorus
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and an addition funnel, add 2-methylbutanoic acid (1.0 eq) and a catalytic amount of red phosphorus (0.05 eq).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) to the reaction mixture via the addition funnel at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water to quench the excess thionyl chloride and hydrolyze the acyl chloride intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted acid and HCl. Finally, wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Minimizing byproduct formation in "4-Chloro-2-methylbutanoic acid" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylbutanoic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent laboratory-scale synthesis involves a two-step process. The first step is the methylation of γ-butyrolactone to form α-methyl-γ-butyrolactone. The second step is the ring-opening and chlorination of α-methyl-γ-butyrolactone using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).
Q2: What are the major byproducts I should be aware of during this synthesis?
A2: The primary byproducts depend on the specific reaction step.
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Methylation Step: Incomplete methylation can leave unreacted γ-butyrolactone. Over-methylation can potentially lead to di-methylated products. Isomeric lactones may also form.
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Ring-Opening/Chlorination Step: Potential byproducts include isomeric chloro-acids (e.g., 3-chloro-2-methylbutanoic acid), elimination products (unsaturated butanoic acids), and residual unreacted α-methyl-γ-butyrolactone. If using thionyl chloride, residual sulfur-containing compounds may also be present.
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring reaction progress. For TLC, staining with potassium permanganate (B83412) can help visualize the consumption of starting materials and the formation of products. GC analysis can provide quantitative information on the relative amounts of starting material, product, and major byproducts.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound is typically achieved through vacuum distillation. If the product contains acidic impurities, a wash with a dilute sodium bicarbonate solution can be performed during the workup, followed by extraction with an organic solvent and subsequent distillation.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of α-methyl-γ-butyrolactone | 1. Incomplete deprotonation of γ-butyrolactone. 2. Insufficiently reactive methylating agent. 3. Reaction temperature is too low. | 1. Ensure the use of a strong, non-nucleophilic base (e.g., LDA) and allow sufficient time for deprotonation. 2. Use a more reactive methylating agent like methyl iodide. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Presence of multiple spots on TLC after methylation | 1. Formation of isomeric methylated lactones. 2. Presence of unreacted starting material. 3. Formation of di-methylated byproducts. | 1. Optimize the reaction conditions (temperature, base) to favor the desired isomer. 2. Increase the reaction time or the amount of methylating agent. 3. Use a stoichiometric amount of the methylating agent. |
| Low conversion during ring-opening/chlorination | 1. Insufficient amount of chlorinating agent. 2. Reaction temperature is too low or reaction time is too short. 3. Deactivation of the chlorinating agent by moisture. | 1. Increase the molar excess of the chlorinating agent (e.g., thionyl chloride). 2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC or GC. 3. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of dark-colored reaction mixture | 1. Decomposition of starting materials or products at high temperatures. 2. Side reactions leading to polymeric material. | 1. Maintain careful temperature control throughout the reaction. 2. Use a milder chlorinating agent or lower the reaction temperature. |
| Product is contaminated with sulfur-containing impurities | 1. Incomplete removal of thionyl chloride or its byproducts (SO₂, HCl). | 1. After the reaction, distill off excess thionyl chloride under reduced pressure. 2. During workup, wash the organic layer with a dilute base (e.g., NaHCO₃ solution) to neutralize acidic byproducts. |
Experimental Protocols
Protocol 1: Synthesis of α-methyl-γ-butyrolactone
This protocol is based on the selective monomethylation of γ-butyrolactone.
Materials:
-
γ-Butyrolactone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Carbonate (DMC)
-
Anhydrous Toluene (B28343)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate and anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add γ-butyrolactone to the suspension.
-
Slowly add dimethyl carbonate to the reaction mixture.
-
Maintain the reaction at reflux for the specified time, monitoring the progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with toluene.
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Combine the filtrate and washings, and remove the toluene under reduced pressure.
-
Purify the crude α-methyl-γ-butyrolactone by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol describes the ring-opening and chlorination of α-methyl-γ-butyrolactone using thionyl chloride.
Materials:
-
α-methyl-γ-butyrolactone
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (for SO₂ and HCl), and a dropping funnel, add α-methyl-γ-butyrolactone and anhydrous toluene.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
Temperature control in the synthesis of "4-Chloro-2-methylbutanoic acid"
This technical support guide provides troubleshooting advice and frequently asked questions related to the temperature control during the synthesis of 4-Chloro-2-methylbutanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue/Observation | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during thionyl chloride addition. | The reaction between the hydroxyl group and thionyl chloride is highly exothermic. | 1. Immediately slow down or stop the addition of thionyl chloride. 2. Ensure the cooling bath is at the correct temperature (-5°C to 0°C) and functioning efficiently. 3. Add the thionyl chloride dropwise at a much slower rate. |
| Low or no product yield after reaction completion. | 1. Reaction temperature was too low, leading to an incomplete reaction. 2. Thionyl chloride decomposed before it could react. | 1. Ensure the reaction is allowed to slowly warm to room temperature and is then heated to the recommended temperature (e.g., 60°C) for a sufficient duration to drive the reaction to completion. 2. Verify the quality of the thionyl chloride and ensure it has been stored correctly. |
| Formation of dark-colored byproducts. | The reaction temperature was too high, causing decomposition of the starting material or product. Thionyl chloride can also decompose at high temperatures (above 140°C), which may contribute to impurities.[1] | 1. Carefully monitor the internal reaction temperature and ensure it does not exceed the recommended range. 2. Use a controlled heating mantle or oil bath for the heating phase. |
| Incomplete conversion of the starting material. | Insufficient heating time or temperature after the initial exothermic phase. | Increase the heating duration at the recommended temperature or slightly increase the temperature, ensuring it does not exceed the decomposition point of the product or reagents. |
| Difficulties in product purification. | Presence of side-products due to poor temperature control. | Optimize the temperature profile of the reaction to minimize byproduct formation. Consider fractional distillation under reduced pressure for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the addition of thionyl chloride during the synthesis of this compound from a hydroxyl precursor?
A1: It is recommended to add the thionyl chloride dropwise while maintaining the reaction mixture at a low temperature, typically between -5°C and 0°C. This is crucial for controlling the initial exothermic reaction. A patent for a similar synthesis of 4-chloro-2-butanone (B110788) specifies cooling to -5°C.[2]
Q2: Why is it necessary to heat the reaction mixture after the addition of thionyl chloride?
A2: After the initial exothermic phase is controlled at a low temperature, the reaction mixture is typically warmed to room temperature and then heated (e.g., to around 60°C) to ensure the reaction goes to completion and to drive off the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4]
Q3: What are the risks of allowing the temperature to rise uncontrollably during the addition of thionyl chloride?
A3: An uncontrolled exotherm can lead to vigorous boiling of the solvent and reagents, potentially causing a dangerous pressure buildup in the reaction vessel. It can also lead to the formation of unwanted side products and a decrease in the overall yield and purity of the desired product.
Q4: Can the reaction be run at room temperature from the start?
A4: It is not recommended. The initial reaction with thionyl chloride is highly exothermic, and running it at room temperature without initial cooling could make the reaction difficult to control, leading to the issues mentioned in Q3.
Q5: What is the maximum temperature the reaction should be heated to?
A5: The final heating temperature should be sufficient to drive the reaction to completion but should not be excessive. A temperature of around 60°C is often cited for similar reactions.[2] It is important to note that thionyl chloride itself begins to decompose at 140°C.[1] Exceeding the optimal temperature range can lead to the decomposition of the desired product and the formation of impurities.
Experimental Protocol (Generalized)
Disclaimer: The following is a generalized experimental protocol for the synthesis of this compound from 4-hydroxy-2-methylbutanoic acid, based on analogous chemical transformations. This protocol should be adapted and optimized by qualified personnel.
Materials:
-
4-hydroxy-2-methylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., Dichloromethane or Toluene)
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Heating mantle or oil bath
-
Standard laboratory glassware with a reflux condenser and a dropping funnel
-
Scrubber for acidic gases (e.g., a sodium hydroxide (B78521) solution)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber, dissolve 4-hydroxy-2-methylbutanoic acid in the anhydrous inert solvent.
-
Cool the flask in a cooling bath to an internal temperature of -5°C to 0°C.
-
Slowly add thionyl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Gradually heat the reaction mixture to 60°C using a heating mantle or oil bath and maintain this temperature for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the reaction mixture to room temperature.
-
The solvent and any excess thionyl chloride can be removed under reduced pressure.
-
The crude this compound can then be purified, for example, by vacuum distillation.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Thionyl Chloride Addition Temperature | -5°C to 0°C | To control the initial exothermic reaction and prevent side product formation. |
| Post-addition Stirring Temperature | Room Temperature | To allow the reaction to proceed safely before heating. |
| Final Heating Temperature | 50°C to 65°C | To drive the reaction to completion and remove gaseous byproducts. |
| Thionyl Chloride Addition Time | 1 - 2 hours | Slow addition is critical for temperature management. |
| Final Heating Time | 1 - 2 hours | To ensure complete conversion of the starting material. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature control issues.
References
Catalyst selection for efficient "4-Chloro-2-methylbutanoic acid" synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for the efficient synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main effective synthetic strategies for the preparation of this compound:
-
Ring-Opening of 2-Methyl-γ-butyrolactone: This method involves the cleavage of the lactone ring of 2-methyl-γ-butyrolactone using a chlorinating agent, often in the presence of a catalyst.
-
α-Methylation of 4-Chlorobutanoic Acid: This approach introduces a methyl group at the α-position (carbon-2) of 4-chlorobutanoic acid, typically through the formation of an enolate intermediate followed by reaction with a methylating agent.
Q2: What are the key considerations for catalyst selection in the ring-opening of 2-methyl-γ-butyrolactone?
A2: Catalyst selection is crucial for achieving high yield and selectivity. Lewis acids are commonly employed to facilitate the ring-opening process. The choice of catalyst can influence reaction kinetics and minimize side reactions. Factors to consider include the reactivity of the chlorinating agent, reaction temperature, and the potential for side product formation.
Q3: What are the common challenges in the α-methylation of 4-chlorobutanoic acid?
A3: The primary challenges in the α-methylation of 4-chlorobutanoic acid include:
-
Dianion Formation: A strong base is required to deprotonate both the carboxylic acid and the α-carbon.
-
Side Reactions: Potential side reactions include elimination reactions to form unsaturated byproducts and over-methylation.
-
Stoichiometry Control: Precise control of the amount of base and methylating agent is critical to avoid side reactions and ensure complete methylation.
Troubleshooting Guides
Route 1: Ring-Opening of 2-Methyl-γ-butyrolactone
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Conversion of Starting Material | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Impure chlorinating agent. | 1. Use a freshly opened or purified catalyst. Increase catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC-MS. 4. Use a freshly distilled or high-purity grade chlorinating agent. |
| Formation of Polymeric Byproducts | 1. Excessively high reaction temperature. 2. High concentration of reactants. | 1. Lower the reaction temperature. 2. Perform the reaction at a lower concentration. |
| Formation of Isomeric Byproducts | Rearrangement reactions catalyzed by the Lewis acid. | Screen different Lewis acid catalysts to find one with higher selectivity. |
Route 2: α-Methylation of 4-Chlorobutanoic Acid
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Incomplete Methylation | 1. Insufficient amount of strong base. 2. Incomplete formation of the dianion. 3. Low-quality methylating agent. | 1. Ensure at least two equivalents of a strong base (e.g., LDA) are used. 2. Increase the time for dianion formation before adding the methylating agent. 3. Use a fresh, high-purity methylating agent. |
| Low Yield of Desired Product | 1. Competing elimination reaction. 2. Reaction with the solvent. 3. Hydrolysis of the product during workup. | 1. Use a non-nucleophilic, sterically hindered strong base. 2. Use a non-reactive, anhydrous solvent like THF. 3. Perform the aqueous workup at low temperatures and quickly. |
| Presence of Unreacted Starting Material | Incomplete deprotonation. | Add the butanoic acid derivative slowly to the cooled solution of the strong base to ensure complete dianion formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ring-Opening of 2-Methyl-γ-butyrolactone
This protocol is a representative procedure based on the catalyzed ring-opening of lactones.
Materials:
-
2-Methyl-γ-butyrolactone
-
Thionyl chloride (SOCl₂)
-
Zinc chloride (ZnCl₂, anhydrous)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
To a stirred solution of 2-methyl-γ-butyrolactone (1.0 eq) in anhydrous diethyl ether at 0 °C, add anhydrous zinc chloride (0.1 eq) under an inert atmosphere.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via α-Methylation of 4-Chlorobutanoic Acid
This protocol is a representative procedure based on the α-alkylation of carboxylic acids.
Materials:
-
4-Chlorobutanoic acid
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of 4-chlorobutanoic acid (1.0 eq) in anhydrous THF.
-
In a separate flask under an inert atmosphere, cool a solution of LDA (2.2 eq) to -78 °C.
-
Slowly add the solution of 4-chlorobutanoic acid to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete dianion formation.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Data Presentation
Table 1: Comparison of Catalysts for the Ring-Opening of γ-Butyrolactone to 4-Chlorobutyric Acid.[1]
| Catalyst | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Silicotungstic acid | 20% HCl | 20 | 2 | >99 |
| Zinc chloride | Thionyl chloride | 20-50 | 3-6 | 70-95 |
Note: This data is for the synthesis of 4-chlorobutyric acid from γ-butyrolactone and serves as a reference. Optimization for 2-methyl-γ-butyrolactone is recommended.
Table 2: Comparison of Strong Bases for α-Alkylation of Carboxylic Acids. [2]
| Base | pKa of Conjugate Acid | Key Features |
| Lithium diisopropylamide (LDA) | ~36 | Strong, non-nucleophilic, sterically hindered base. Commonly used for enolate formation. |
| n-Butyllithium (n-BuLi) | ~50 | Very strong base, but can also act as a nucleophile. |
| Sodium hydride (NaH) | ~35 | Strong base, but heterogeneity can sometimes lead to slower or incomplete reactions. |
Visualizations
Caption: Synthetic routes for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Chlorobutanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of three isomers of chlorobutanoic acid: 2-chlorobutanoic acid, 3-chlorobutanoic acid, and 4-chlorobutanoic acid. The position of the chlorine atom significantly influences the physicochemical properties and reaction kinetics of these compounds. This document outlines the theoretical basis for their differential reactivity, presents available quantitative data, and provides detailed experimental protocols for further investigation.
Comparative Reactivity Analysis
The reactivity of chlorobutanoic acid isomers is primarily dictated by the interplay of electronic and steric effects, as well as the potential for intramolecular reactions. These factors manifest differently in various chemical transformations, most notably in their acidity and susceptibility to nucleophilic substitution.
Acidity
The acidity of the chlorobutanoic acid isomers is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom. This effect stabilizes the carboxylate anion formed upon deprotonation. The closer the chlorine atom is to the carboxylic acid group, the stronger the inductive effect and the more stable the conjugate base, resulting in a stronger acid.
The trend in acidity, as reflected by the pKa values, is as follows:
2-Chlorobutanoic acid > 3-Chlorobutanoic acid > 4-Chlorobutanoic acid > Butanoic acid
A lower pKa value indicates a stronger acid.
| Compound | pKa Value |
| 2-Chlorobutanoic acid | 2.86[1] |
| 3-Chlorobutanoic acid | 4.05[1] |
| 4-Chlorobutanoic acid | 4.52[1][2] |
| Butanoic acid (for reference) | 4.82[1] |
Table 1: Comparison of pKa values for chlorobutanoic acid isomers and butanoic acid.
This trend clearly demonstrates the diminishing inductive effect of the chlorine atom as its distance from the carboxyl group increases.
Nucleophilic Substitution and Hydrolysis
The reactivity of the C-Cl bond towards nucleophilic attack is influenced by both electronic and steric factors, as well as the potential for neighboring group participation. The expected order of reactivity in nucleophilic substitution reactions, such as hydrolysis, is more complex than that of acidity.
Theoretical Reactivity Ranking (SN2):
For a typical bimolecular nucleophilic substitution (SN2) reaction, the reactivity is sensitive to steric hindrance at the carbon atom bearing the leaving group.
-
2-Chlorobutanoic acid: The chlorine is on a secondary carbon, and the proximity of the carboxylic acid group can introduce steric hindrance, potentially slowing down an SN2 reaction.
-
3-Chlorobutanoic acid: The chlorine is also on a secondary carbon, but it is further from the bulky carboxyl group compared to the 2-isomer, suggesting it might be slightly more reactive in an SN2 reaction.
-
4-Chlorobutanoic acid: The chlorine is on a primary carbon, which is the least sterically hindered of the three. Therefore, it is expected to be the most reactive towards an SN2 reaction.
Based on steric hindrance, the predicted order of reactivity for an SN2 reaction is:
4-Chlorobutanoic acid > 3-Chlorobutanoic acid > 2-Chlorobutanoic acid
Neighboring Group Participation in 4-Chlorobutanoic Acid Hydrolysis:
A crucial factor influencing the hydrolysis rate of 4-chlorobutanoic acid is the phenomenon of neighboring group participation (NGP).[3][4][5][6] The carboxylate group, formed under neutral or basic conditions, can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic intermediate, γ-butyrolactone. This intramolecular reaction is often faster than the direct attack of an external nucleophile (e.g., a hydroxide (B78521) ion). The subsequent hydrolysis of the lactone regenerates the carboxylate and produces the alcohol. This two-step mechanism can lead to an overall accelerated rate of hydrolysis for the 4-chloro isomer compared to what would be expected based on electronic and steric effects alone.
Experimental Protocols
To quantitatively assess the comparative reactivity in hydrolysis, the following experimental protocol can be employed.
Determination of Hydrolysis Rate Constants
Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of 2-, 3-, and 4-chlorobutanoic acid under controlled pH and temperature.
Materials:
-
2-Chlorobutanoic acid
-
3-Chlorobutanoic acid
-
4-Chlorobutanoic acid
-
Sodium hydroxide (NaOH) solution, standardized (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution, standardized (e.g., 0.1 M)
-
pH buffer solutions (e.g., pH 7, 9, 11)
-
Phenolphthalein (B1677637) indicator
-
Deionized water
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare aqueous solutions of each chlorobutanoic acid isomer of a known concentration (e.g., 0.05 M) in a pH buffer.
-
Reaction Initiation: Place the flasks containing the chlorobutanoic acid solutions in a thermostated water bath set to a desired temperature (e.g., 50 °C) to equilibrate.
-
Titration at Time Intervals: At regular time intervals (e.g., every 15 minutes), withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.
-
Analysis: Immediately titrate the unreacted chlorobutanoic acid and the produced hydrochloric acid in the aliquot with a standardized NaOH solution using phenolphthalein as an indicator. The amount of NaOH consumed will correspond to the total acid present. The increase in acidity over time is due to the formation of HCl during hydrolysis.
-
Data Collection: Repeat the titration at various time points until a significant change in concentration is observed.
-
Rate Constant Calculation: The concentration of the remaining chlorobutanoic acid at each time point can be calculated from the titration data. The pseudo-first-order rate constant (k) can then be determined by plotting the natural logarithm of the concentration of the chlorobutanoic acid versus time. The slope of the resulting straight line will be equal to -k.
Expected Outcome:
Based on the principles discussed, it is anticipated that 4-chlorobutanoic acid will exhibit the fastest rate of hydrolysis due to neighboring group participation. The relative rates of 2- and 3-chlorobutanoic acid will depend on the balance between the inductive effect and steric hindrance under the specific reaction conditions.
Visualizations
Logical Relationship of Factors Affecting Acidity
Caption: Factors influencing the acidity of chlorobutanoic acid isomers.
Experimental Workflow for Hydrolysis Kinetics
Caption: Workflow for determining hydrolysis rate constants.
Signaling Pathway for Neighboring Group Participation
Caption: Neighboring group participation in 4-chlorobutanoic acid hydrolysis.
References
Acidity Showdown: 2-Chlorobutanoic Acid vs. 4-Chlorobutanoic Acid
A comprehensive guide for researchers comparing the acidity of 2-chlorobutanoic acid and 4-chlorobutanoic acid, complete with experimental data, detailed protocols, and a theoretical framework.
The position of a substituent on a molecule can profoundly influence its chemical properties. A classic example of this is observed in the acidity of halogenated carboxylic acids. This guide provides a detailed comparison of the acidity of 2-chlorobutanoic acid and 4-chlorobutanoic acid, offering valuable insights for professionals in research, drug development, and chemical synthesis. The key difference in their acidity stems from the inductive effect, a fundamental concept in organic chemistry.
Data Summary: pKa Values
The acidity of a compound is quantitatively expressed by its pKa value. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for 2-chlorobutanoic acid and 4-chlorobutanoic acid are summarized in the table below.
| Compound | Structure | pKa |
| 2-Chlorobutanoic Acid | CH₃CH₂CHClCOOH | 2.86[1] |
| 4-Chlorobutanoic Acid | ClCH₂CH₂CH₂COOH | 4.52[1][2] |
As the data clearly indicates, 2-chlorobutanoic acid is a significantly stronger acid than 4-chlorobutanoic acid.
The Inductive Effect: A Tale of Two Positions
The disparity in acidity between these two isomers is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom. The chlorine atom, being highly electronegative, pulls electron density towards itself through the sigma bonds of the carbon chain. This effect stabilizes the carboxylate anion formed upon deprotonation.[3][4][5] The more stable the conjugate base, the stronger the acid.
The strength of the inductive effect is distance-dependent; it diminishes rapidly as the distance between the electron-withdrawing group and the carboxylic acid group increases.[5][6]
-
In 2-chlorobutanoic acid , the chlorine atom is on the α-carbon, the carbon atom adjacent to the carboxyl group. Its close proximity allows for a strong electron-withdrawing effect, which significantly stabilizes the negative charge on the carboxylate anion.[3][4]
-
In 4-chlorobutanoic acid , the chlorine atom is on the γ-carbon, three carbons away from the carboxyl group. The increased distance weakens the inductive effect, resulting in less stabilization of the carboxylate anion compared to the 2-chloro isomer.[5]
This difference in the stabilization of the conjugate base is the primary reason for the lower pKa of 2-chlorobutanoic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The pKa of a weak acid can be accurately determined using potentiometric titration. This method involves titrating a solution of the weak acid with a strong base and monitoring the pH change.
Materials:
-
2-chlorobutanoic acid or 4-chlorobutanoic acid
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a known amount of the chlorobutanoic acid and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of approximately 0.1 M.
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Pipette a known volume (e.g., 50 mL) of the acid solution into a 250 mL beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration:
-
Begin stirring the acid solution at a moderate, constant rate.
-
Add the NaOH solution in small increments (e.g., 1.0 mL) and record the pH after each addition, allowing the reading to stabilize.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to obtain more data points around the equivalence point.
-
Continue adding the titrant until the pH has leveled off well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
Determine the volume of NaOH added at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid. This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid ([HA]) is equal to the concentration of its conjugate base ([A⁻]), and thus pH = pKa + log(1), which simplifies to pH = pKa.
-
Conclusion
The acidity of 2-chlorobutanoic acid is significantly greater than that of 4-chlorobutanoic acid, as evidenced by their respective pKa values of 2.86 and 4.52. This difference is a clear illustration of the distance-dependent nature of the inductive effect. For researchers and professionals in drug development, understanding how the position of a substituent can modulate the acidity of a molecule is crucial for designing compounds with specific physicochemical properties and biological activities. The provided experimental protocol offers a reliable method for verifying these values and for determining the pKa of other weak acids.
References
- 1. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 2. byjus.com [byjus.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Khan Academy [khanacademy.org]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Chloro-2-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical approaches for the quantification of 4-Chloro-2-methylbutanoic acid, a potential impurity in pharmaceutical manufacturing. The validation of such analytical methods is crucial for ensuring the quality, safety, and efficacy of drug substances and products.[1][2][3][4] The methods compared are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), also utilizing a derivatization strategy.
The selection of an appropriate analytical technique is critical for the accurate quantification of impurities.[5] For volatile compounds or those that can be made volatile, GC-MS is a powerful tool.[1][2] For non-volatile and polar compounds, LC-MS/MS is often the method of choice, offering high sensitivity and specificity.[1][2] The validation parameters presented are based on the International Conference on Harmonisation (ICH) guidelines.[3]
Comparative Performance Data
The following table summarizes the validation parameters for the two proposed analytical methods for the quantification of this compound.
| Validation Parameter | GC-MS Method (after esterification) | LC-MS/MS Method (with 3-nitrophenylhydrazine (B1228671) derivatization) | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.99 |
| Range | 1 - 25 µg/mL | 0.5 - 20 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% | 80% - 120% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.5% | ≤ 2.0% | ≤ 5% |
| - Intermediate Precision | ≤ 3.8% | ≤ 3.1% | ≤ 10% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from matrix components | No interference from matrix components | Peak purity and resolution > 2 |
Experimental Protocols
A detailed methodology for each of the compared analytical techniques is provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Esterification
This method involves the conversion of the carboxylic acid to a more volatile ester, typically a methyl or ethyl ester, prior to GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol). Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample containing this compound is dissolved in the same solvent as the standards.
-
Esterification: To 1 mL of each standard and sample solution, 200 µL of a derivatizing agent (e.g., 2% (v/v) sulfuric acid in methanol) is added. The mixture is heated at 60°C for 30 minutes. After cooling, the solution is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and the ester is extracted with a water-immiscible organic solvent (e.g., hexane). The organic layer is then collected for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methyl ester of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Nitrophenylhydrazine Derivatization
This method enhances the ionization efficiency and chromatographic retention of the analyte.[6]
1. Sample Preparation and Derivatization:
-
Standard Preparation: A stock solution of this compound is prepared in a mixture of acetonitrile (B52724) and water (50:50 v/v). Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample containing this compound is dissolved in the same solvent as the standards.
-
Derivatization: To 100 µL of each standard and sample solution, 50 µL of 10 mg/mL 3-nitrophenylhydrazine (3-NPH) in methanol (B129727) and 50 µL of 12 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol are added. The mixture is allowed to react at 40°C for 30 minutes. After the reaction, the mixture is diluted with the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimized for the derivatized analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for the 3-NPH derivative of this compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the analytical method validation process and a representative signaling pathway that might be investigated in drug development where impurity analysis is critical.
Caption: A typical workflow for analytical method validation.
Caption: Impurity impact on a hypothetical signaling pathway.
References
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of 4-Chloro-2-methylbutanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantitative analysis of 4-Chloro-2-methylbutanoic acid, a compound of interest in various research and development settings. Given the absence of a standardized, universal protocol, this document outlines a comparative study design, presents robust analytical methodologies, and discusses the interpretation of comparative data. The objective is to assist laboratories in establishing method proficiency, ensuring data reliability, and validating analytical approaches across different sites.
Comparative Overview of Analytical Methodologies
The quantification of small, halogenated organic acids like this compound in complex matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The selection of the analytical method is critical and depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The two most suitable and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and highly effective technique for the analysis of volatile or semi-volatile compounds.[1] For polar molecules like carboxylic acids, a derivatization step is typically required to increase volatility and improve chromatographic peak shape.[2] Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). GC-MS offers excellent separation efficiency and provides characteristic mass spectra for confident identification.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for derivatization. It is particularly advantageous for analyzing compounds in complex biological fluids. Reverse-phase chromatography is typically employed, and detection is achieved using Multiple Reaction Monitoring (MRM) for precise quantification.
This guide will focus on a GC-MS protocol, as it is a widely accessible and robust method for this class of compounds.
Hypothetical Inter-laboratory Study Results
An inter-laboratory study was designed to assess the proficiency of ten independent laboratories in quantifying this compound in a prepared test sample. Each laboratory received a sample with a known target concentration of 25.0 µg/mL . Participants were instructed to use the provided GC-MS protocol and report their mean quantified value.
Performance was evaluated using Z-scores, calculated as: Z = (x - X) / σ where x is the value reported by the laboratory, X is the assigned value (25.0 µg/mL), and σ is the standard deviation for proficiency assessment (a value of 15% of the assigned value, i.e., 3.75 µg/mL, was used, which is typical for such analyses[3]).
A Z-score between -2 and 2 is considered satisfactory.
Table 1: Summary of Inter-laboratory Comparison Data
| Laboratory ID | Reported Concentration (µg/mL) | Recovery (%) | Z-Score | Performance Assessment |
| Lab 01 | 24.5 | 98.0 | -0.13 | Satisfactory |
| Lab 02 | 26.1 | 104.4 | 0.29 | Satisfactory |
| Lab 03 | 28.9 | 115.6 | 1.04 | Satisfactory |
| Lab 04 | 22.8 | 91.2 | -0.59 | Satisfactory |
| Lab 05 | 33.1 | 132.4 | 2.16 | Questionable |
| Lab 06 | 25.3 | 101.2 | 0.08 | Satisfactory |
| Lab 07 | 21.9 | 87.6 | -0.83 | Satisfactory |
| Lab 08 | 24.9 | 99.6 | -0.03 | Satisfactory |
| Lab 09 | 18.5 | 74.0 | -1.73 | Satisfactory |
| Lab 10 | 27.2 | 108.8 | 0.59 | Satisfactory |
Detailed Experimental Protocols
Detailed and consistent methodologies are crucial for minimizing inter-laboratory variability.[4] The following GC-MS protocol is provided as a standardized starting point for the analysis of this compound.
Protocol: GC-MS Analysis with Silyl Derivatization
This protocol requires derivatization to make the analyte volatile for GC analysis.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of the sample (e.g., aqueous solution, urine), add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like 4-Chloro-2-methylpentanoic acid).
-
Acidify the sample to a pH < 2 with hydrochloric acid (HCl).
-
Extract the organic acids with 3 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction step on the aqueous layer and pool the organic extracts.
-
Evaporate the pooled organic layers to complete dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: DB-5ms capillary column (30 m x 0.25 mm inner diameter, 0.25 µm film thickness) or equivalent.[2]
-
Injector: Splitless mode.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[2]
-
-
MS System: A mass spectrometer operated in Electron Impact (EI) mode.
-
Ionization Energy: 70 eV.[2]
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic and selective fragments for the derivatized analyte and internal standard.[5] A full scan can be used for initial identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
3. Method Validation Parameters Laboratories should validate the method by assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[2][6]
-
Calibration: A calibration curve should be prepared using at least five concentration levels.[2]
-
LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]
-
Recovery: Assessed by spiking blank matrix with known concentrations of the analyte and processing it through the entire analytical procedure.[2]
Visualizing Workflows and Variability
To better understand the analytical process and potential pitfalls in an inter-laboratory study, the following diagrams are provided.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a gas chromatography-mass spectrometry method for determination of sterol oxidation products in edible oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
A Comparative Guide to the Biological Activity of Haloalkanoic Acids: With a Focus on 4-Chloro-2-methylbutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-Chloro-2-methylbutanoic acid derivatives and other haloalkanoic acids. Due to a lack of extensive research on this compound itself, this guide draws comparisons from structurally related haloalkanoic acids to provide insights into their potential biological effects, including cytotoxicity, herbicidal activity, and antimicrobial properties. The information is supported by available experimental data and an exploration of the underlying mechanisms of action.
Comparative Cytotoxicity of Haloalkanoic Acids
Haloalkanoic acids are known to exhibit varying levels of cytotoxicity, a crucial factor in assessing their potential as therapeutic agents or environmental toxins. The degree of toxicity is significantly influenced by the nature of the halogen substituent and the overall structure of the molecule.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of various haloacetic acids (HAAs), a well-studied subgroup of haloalkanoic acids, on different cell lines. The data consistently demonstrates a trend in cytotoxicity, with iodinated compounds being the most potent, followed by brominated and then chlorinated analogs. This trend is a key principle in understanding the structure-activity relationship of haloalkanoic acids.
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Iodoacetic acid (IAA) | Caco-2 | β-lactamase reporter | Cytotoxicity | ~100 | [1] |
| Bromoacetic acid (BAA) | Caco-2 | β-lactamase reporter | Cytotoxicity | ~100 | [1] |
| Chloroacetic acid (CAA) | Caco-2 | β-lactamase reporter | Cytotoxicity | >1000 | [1] |
| Iodoacetic acid (IAA) | CHO | Not Specified | Chronic Cytotoxicity | Rank 1 (Most Toxic) | [2] |
| Bromoacetic acid (BAA) | CHO | Not Specified | Chronic Cytotoxicity | Rank 2 | [2] |
| Chloroacetic acid (CAA) | CHO | Not Specified | Chronic Cytotoxicity | Rank 9 | [2] |
| Dibromoacetic acid (DBAA) | CHO | Not Specified | Chronic Cytotoxicity | Rank 6 | [2] |
| Dichloroacetic acid (DCAA) | CHO | Not Specified | Chronic Cytotoxicity | Rank 12 (Least Toxic) | [2] |
Note: Specific IC50 values for all compounds were not available in a single comparative study. The ranking from[2] provides a clear qualitative comparison.
Mechanism of Cytotoxicity: Signaling Pathways
The cytotoxicity of haloalkanoic acids is often linked to the induction of cellular stress, particularly oxidative stress and DNA damage. These stressors can activate key signaling pathways that determine the fate of the cell, leading to either adaptation and survival or programmed cell death (apoptosis).
One of the primary mechanisms involves the generation of Reactive Oxygen Species (ROS), which can damage cellular components like lipids, proteins, and DNA. This leads to the activation of the Nrf2/ARE signaling pathway , a primary cellular defense against oxidative stress.
Simultaneously, DNA damage caused by these compounds can trigger the p53 signaling pathway . The tumor suppressor protein p53 is activated in response to cellular stress and can induce cell cycle arrest to allow for DNA repair, or initiate apoptosis if the damage is too severe.[][4][5]
Below are diagrams illustrating these key signaling pathways.
Caption: Oxidative Stress Response to Haloalkanoic Acids.
Caption: p53-Mediated Cellular Response to DNA Damage.
Comparative Herbicidal Activity
Certain derivatives of haloalkanoic acids, particularly phenoxyalkanoic acids, are widely used as herbicides. Their efficacy is dependent on the specific chemical structure, which dictates their mode of action and selectivity.
Quantitative Herbicidal Activity Data
The herbicidal activity of 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB), a derivative of the target compound, and related phenoxy herbicides is well-documented. These compounds act as synthetic auxins, disrupting plant growth.
| Compound | Target Weed | Activity | Reference |
| 4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) | Broadleaf weeds (e.g., Canadian thistle, mustard) | Post-emergence control | [6] |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Broadleaf weeds | Plant growth regulator | [7] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | Plant growth hormone mimic | [8] |
Mechanism of Herbicidal Action
The primary mechanism of action for phenoxyalkanoic acid herbicides like MCPB and MCPA is the mimicry of natural plant growth hormones, specifically auxins. This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[7]
Another mechanism for some herbicides involves the inhibition of key enzymes in essential metabolic pathways. For example, some aryloxyacetic acid derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for pigment biosynthesis.[8][9] Inhibition of this enzyme leads to bleaching of the plant tissue and eventual death.
The following diagram illustrates the workflow for assessing herbicidal activity.
Caption: Experimental Workflow for Herbicidal Activity Assessment.
Comparative Antimicrobial Activity
The introduction of halogens into organic molecules can significantly enhance their antimicrobial properties. The type of halogen and its position on the carbon skeleton are critical determinants of this activity.
Quantitative Antimicrobial Activity Data
While specific data for this compound is scarce, studies on other halogenated compounds provide insights into structure-activity relationships. For instance, in a study on halogenated peptoids, a clear trend was observed where antimicrobial activity against Gram-positive bacteria increased with the atomic weight of the halogen.
| Halogen Substitution | Relative Antimicrobial Activity (Gram-positive bacteria) |
| Fluorine | + |
| Chlorine | ++ |
| Bromine | +++ |
| Iodine | ++++ |
| Based on trends observed in[10]. |
Mechanism of Antimicrobial Action
The antimicrobial mechanism of halogenated compounds can involve several processes. One proposed mechanism is halogenation , where the compound reacts with and modifies essential microbial proteins, such as enzymes, by attaching a halogen atom. This can disrupt the protein's structure and function, leading to microbial death.[2] Another mechanism is oxidative stress , similar to the cytotoxic effects observed in mammalian cells, which can damage microbial cell components. Additionally, some halogenated compounds can disrupt the integrity of the microbial cell membrane.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of biological activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 1000 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This bioassay evaluates the effect of a compound on the early development of plants.
-
Preparation: Sterilize seeds of the target weed species. Prepare different concentrations of the test compound in a suitable solvent.
-
Treatment: Place a filter paper in a petri dish and moisten it with a known volume of the test solution. Place a specific number of seeds on the filter paper.
-
Incubation: Seal the petri dishes and incubate in a growth chamber with controlled light and temperature for a defined period (e.g., 7-14 days).
-
Data Collection: Measure the germination rate, root length, and shoot length of the seedlings.
-
Data Analysis: Compare the measurements of the treated groups with a control group to determine the percentage of inhibition and calculate the EC50 value (the concentration that causes a 50% reduction in a measured parameter).
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Prepare a serial dilution of the test compound in a liquid growth medium in a 96-well microplate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the microplate under conditions suitable for the growth of the microorganism.
-
Observation: After incubation, visually inspect the wells for turbidity (a sign of microbial growth).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The biological activity of haloalkanoic acids is a complex interplay of their chemical structure, particularly the nature and position of the halogen substituent. While data on this compound derivatives is limited, the comparative analysis of other haloalkanoic acids reveals clear structure-activity relationships. Generally, cytotoxicity and antimicrobial activity tend to increase with the atomic weight of the halogen (I > Br > Cl > F). The herbicidal activity of phenoxyalkanoic acid derivatives is well-established and is based on the disruption of plant hormone regulation. The underlying mechanisms for these biological activities often involve the induction of oxidative stress and interaction with key cellular macromolecules. Further research is needed to specifically characterize the biological profile of this compound and its derivatives to fully understand their potential applications and risks.
References
- 1. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 4. cusabio.com [cusabio.com]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Antimicrobial Responses of Halophilic Microbes in Clinical Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationships for the developmental toxicity of haloacetic acids in mammalian whole embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogenation as a tool to tune antimicrobial activity of peptoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Study of Nucleophilic Substitution on Chloroalkanoic Acids
A comprehensive analysis of the reaction kinetics of chloroacetic acid and 2-chloropropanoic acid with hydroxide (B78521) ions, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols for understanding structure-reactivity relationships in nucleophilic substitution reactions.
This guide presents a comparative kinetic study of the nucleophilic substitution reactions of two key chloroalkanoic acids, chloroacetic acid and 2-chloropropanoic acid, with hydroxide ions. Understanding the kinetic parameters of these reactions is crucial for various applications, including the synthesis of pharmaceuticals and other fine chemicals, where reaction rates and pathways directly impact product yield and purity. This document provides a summary of quantitative kinetic data, detailed experimental methodologies, and visual representations of the underlying principles and workflows.
Comparative Kinetic Data
The nucleophilic substitution of chloroalkanoic acids by hydroxide ions proceeds via a second-order kinetic model, consistent with an SN2 mechanism. The rate of reaction is influenced by the structure of the chloroalkanoic acid, particularly the position of the chlorine atom relative to the carboxyl group.
Below is a summary of the kinetic data for the reaction of chloroacetic acid and 2-chloropropanoic acid with sodium hydroxide.
| Chloroalkanoic Acid | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Chloroacetic Acid | 25 | Data not available in cited sources | 103[1] |
| 45-85 | Specific rate constants not provided | 103[1] | |
| 2-Chloropropanoic Acid | 25 | Data not available in cited sources | Data not available in cited sources |
Note: While the activation energy for the hydrolysis of chloroacetic acid has been determined, specific rate constants at various temperatures were not available in the consulted literature. Similarly, comprehensive kinetic data for the reaction of 2-chloropropanoic acid with hydroxide under comparable conditions could not be located in the initial search.
Discussion of Structure-Reactivity Relationship
The rate of nucleophilic substitution in chloroalkanoic acids is significantly affected by the position of the chlorine atom. In chloroacetic acid, the chlorine atom is on the alpha-carbon, directly adjacent to the electron-withdrawing carboxyl group. This proximity enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.
For 2-chloropropanoic acid, the chlorine atom is also on the alpha-carbon. However, the presence of an additional methyl group on the alpha-carbon introduces steric hindrance, which can impede the backside attack of the nucleophile characteristic of an SN2 reaction. This steric hindrance is expected to result in a lower reaction rate constant for 2-chloropropanoic acid compared to chloroacetic acid under identical conditions. The inductive effect of the alkyl group can also influence the reactivity, though steric effects are often more dominant in SN2 reactions.
Experimental Protocols
The kinetic study of the nucleophilic substitution of chloroalkanoic acids with hydroxide can be performed using a variety of techniques, with titration being a common and accessible method.
Experimental Protocol: Kinetic Study by Titration
Objective: To determine the second-order rate constant for the reaction of a chloroalkanoic acid with sodium hydroxide.
Materials:
-
Chloroalkanoic acid (e.g., chloroacetic acid or 2-chloropropanoic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Burettes, pipettes, conical flasks, and stopwatches
Procedure:
-
Reaction Mixture Preparation: Prepare solutions of the chloroalkanoic acid and sodium hydroxide of known concentrations.
-
Temperature Control: Place the reactant solutions in a constant temperature bath to allow them to reach thermal equilibrium before mixing.
-
Reaction Initiation: Mix equal volumes of the chloroalkanoic acid and sodium hydroxide solutions in a reaction vessel and start the stopwatch simultaneously.
-
Aliquot Quenching: At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture. Immediately add this aliquot to a flask containing a known excess of a standardized hydrochloric acid solution to quench the reaction by neutralizing the unreacted sodium hydroxide.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the excess hydrochloric acid with a standardized sodium hydroxide solution. The endpoint is the first persistent faint pink color.
-
Data Collection: Record the volume of sodium hydroxide solution used for the titration at each time interval.
-
Infinity Reading: To determine the initial concentration of the reactants, perform a titration on an unreacted mixture of the chloroalkanoic acid and sodium hydroxide.
Data Analysis:
-
The concentration of unreacted hydroxide at each time point can be calculated from the titration data.
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[OH⁻] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).[2]
-
By conducting the experiment at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T).
Visualizing the Concepts
To better illustrate the experimental workflow and the theoretical underpinnings of the kinetic study, the following diagrams are provided.
References
Benchmarking the Synthesis of 4-Chloro-2-methylbutanoic Acid: A Comparative Guide to Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive benchmark of potential synthetic routes to 4-Chloro-2-methylbutanoic acid, a valuable building block in the synthesis of various organic molecules. We will objectively compare proposed methods, presenting available or extrapolated experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable synthetic strategy.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative metrics for the proposed synthetic routes to this compound. The data for these hypothetical syntheses are extrapolated from established procedures for similar molecules.
| Metric | Method 1: Malonic Ester Synthesis | Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction |
| Overall Yield | ~60-70% (estimated) | ~70-80% (estimated) |
| Starting Materials | Diethyl malonate, 1-bromo-2-chloroethane (B52838), Methyl iodide, Sodium ethoxide, HCl, NaOH | 2-Methylbutanoic acid, Thionyl chloride (SOCl₂), N-Chlorosuccinimide (NCS), Pyridine (B92270) (catalyst) |
| Number of Steps | 4 (Alkylation, Methylation, Hydrolysis, Decarboxylation) | 2 (Acyl chloride formation, α-chlorination) |
| Reaction Conditions | Step 1 & 2: Reflux in ethanol (B145695); Step 3 & 4: Strong acid/base, heat | Step 1: Reflux; Step 2: Elevated temperature (e.g., 130°C) |
| Purity of Crude Product | Moderate (requires purification to remove byproducts) | High (generally clean reaction) |
| Key Byproducts | Dialkylated malonic ester, unreacted starting materials | Polychlorinated products (minor), sulfur dioxide, HCl |
| Scalability | Readily scalable | Scalable with appropriate safety measures for SOCl₂ |
| Reagent Cost | Moderate | Moderate to high (SOCl₂ and NCS) |
| Safety Considerations | Use of sodium metal (for ethoxide), flammable solvents | Use of corrosive and toxic thionyl chloride, evolution of HCl and SO₂ gas |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the two primary methods. These protocols are adapted from well-established literature procedures for analogous transformations.
Method 1: Malonic Ester Synthesis
This method builds the carbon skeleton of the target molecule through sequential alkylation of diethyl malonate.
Step 1: Synthesis of Diethyl (2-chloroethyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.
-
Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, add 1-bromo-2-chloroethane (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
-
The crude diethyl (2-chloroethyl)malonate can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl (2-chloroethyl)methylmalonate
-
To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, add the purified diethyl (2-chloroethyl)malonate (1.0 eq) dropwise.
-
After formation of the enolate, add methyl iodide (1.1 eq) dropwise.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up the reaction as described in Step 1 to isolate the crude diethyl (2-chloroethyl)methylmalonate.
Step 3 & 4: Hydrolysis and Decarboxylation
-
To the crude diethyl (2-chloroethyl)methylmalonate, add a solution of sodium hydroxide (B78521) (2.5 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1.
-
Gently heat the acidic solution to effect decarboxylation, which is observed by the evolution of carbon dioxide.
-
After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
The final product can be purified by vacuum distillation or crystallization.
Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction
This method involves the direct α-chlorination of a pre-existing carboxylic acid.
Step 1: Synthesis of 2-Methylbutanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place 2-methylbutanoic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of pyridine can be added to accelerate the reaction.[1]
-
Heat the mixture to reflux for 1-2 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
After the gas evolution ceases, the excess thionyl chloride can be removed by distillation to yield the crude 2-methylbutanoyl chloride.
Step 2: α-Chlorination of 2-Methylbutanoyl chloride
-
To the crude 2-methylbutanoyl chloride, add N-chlorosuccinimide (NCS) (1.1 eq).
-
Heat the reaction mixture to approximately 130°C for 2-4 hours, monitoring the reaction by GC-MS.
-
After the reaction is complete, cool the mixture and carefully add water to hydrolyze the acyl chloride.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield crude this compound.
-
Purify the product by vacuum distillation.
Mandatory Visualization
To better illustrate the logical flow of each synthetic pathway, the following diagrams have been generated using the DOT language.
Conclusion
Both the Malonic Ester Synthesis and the Hell-Volhard-Zelinsky reaction present viable, albeit distinct, pathways to this compound. The Malonic Ester Synthesis offers a more modular approach, building the carbon skeleton from simple precursors. However, it involves more steps and may require careful purification to remove byproducts. The HVZ reaction, on the other hand, is a more direct approach but necessitates the handling of hazardous reagents like thionyl chloride and proceeds under harsher conditions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and tolerance for hazardous reagents. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the further development of a robust and efficient synthesis of this compound.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 4-Chloro-2-methylbutanoic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of small chlorinated organic acids, the selection of an appropriate analytical methodology is paramount to ensuring data accuracy, reliability, and efficiency. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 4-Chloro-2-methylbutanoic acid, a key intermediate in various synthetic processes. This comparison is supported by experimental data and detailed protocols to facilitate informed method selection and implementation.
Introduction to Analytical Approaches
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For polar analytes like carboxylic acids, reverse-phase HPLC is often the method of choice, frequently allowing for direct analysis without the need for chemical modification.
Gas Chromatography (GC) , on the other hand, separates volatile and thermally stable compounds in the gas phase. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. This extra step can increase sample preparation time but often leads to enhanced sensitivity and resolution.
Quantitative Performance Comparison
The cross-validation of analytical methods hinges on a thorough comparison of key performance parameters. The following table summarizes typical validation data for the analysis of short-chain fatty acids and related chlorinated compounds by HPLC and GC, providing a benchmark for the expected performance for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations |
| Linearity (r²) | > 0.998[1] | > 0.999[2][3][4] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.01 - 0.14 mg/mL[1][5] | 0.02 - 0.6 µg/mL[3][4][6] | GC, particularly when coupled with Mass Spectrometry (MS), generally offers superior sensitivity. |
| Limit of Quantitation (LOQ) | 0.04 - 0.45 mg/mL[1][5] | 0.08 - 0.78 µg/mL[3][4] | The lower LOQ for GC makes it more suitable for trace-level analysis. |
| Accuracy (Recovery %) | 76 - 106%[1][5] | 80 - 140%[2][3][4] | Both methods can achieve high accuracy with optimized sample preparation. |
| Precision (%RSD) | < 5%[7][8] | < 5%[2][3] | Both techniques demonstrate high precision and reproducibility. |
| Derivatization | Often not required | Mandatory for volatility | The need for derivatization in GC adds a step to the sample preparation workflow. |
| Analysis Time | Typically 15-30 minutes per sample[1] | Typically 10-20 minutes per sample (post-derivatization)[4][9] | Run times are comparable, but overall throughput for GC is lower due to derivatization. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound by HPLC and GC.
HPLC Method Protocol
This protocol describes a direct analysis of this compound using reverse-phase HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a dilute acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water), with the ratio adjusted for optimal separation (e.g., 50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[7]
-
Detection: UV detector at 210 nm.[1]
-
Injection Volume: 20 µL.[7]
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
-
GC Method Protocol
This protocol includes a derivatization step to increase the volatility of this compound for GC analysis. Silylation is a common and effective derivatization technique for carboxylic acids.
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a molar excess to the analyte.
-
Seal the reaction vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC Conditions:
-
Column: A mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Similar to the HPLC method, quantification is performed using a calibration curve generated from derivatized standards.
-
Method Validation and Workflow
The cross-validation of analytical methods is a systematic process to ensure that both methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.
Caption: A logical workflow for the cross-validation of HPLC and GC analytical methods.
Signaling Pathways and Experimental Logic
The choice between HPLC and GC is often dictated by the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The following diagram outlines the decision-making logic and the respective analytical pathways.
Caption: Decision logic for selecting between GC and HPLC for the analysis of this compound.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be based on the specific analytical needs of the laboratory.
-
HPLC offers the advantage of simpler sample preparation by often avoiding the need for derivatization, which can lead to higher sample throughput. It is a robust and accurate method, particularly suitable for routine quality control applications where high sensitivity is not the primary concern.
-
GC , especially when coupled with a mass spectrometer, generally provides higher sensitivity, with lower limits of detection and quantification. This makes it the preferred method for trace-level analysis or when dealing with complex sample matrices. However, the mandatory derivatization step adds complexity and time to the analytical workflow.
Ultimately, a thorough cross-validation as outlined in this guide will ensure that the chosen method is fit for its intended purpose and that the analytical data generated is both accurate and reliable.
References
- 1. mdpi.com [mdpi.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methylbutanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2-methylbutanoic acid, a halogenated organic compound. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Waste Classification and Segregation
This compound is classified as a halogenated organic waste.[1][2] It is crucial to segregate this waste stream from others to ensure proper disposal and to prevent dangerous chemical reactions. Do not mix halogenated organic wastes with non-halogenated organic wastes, inorganic acids or bases, or other chemical waste streams.[1]
Quantitative Data for Halogenated Organic Acid Waste
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Acid | [2] |
| Container Type | Labeled, sealed, and compatible container (e.g., glass or polyethylene) | [3] |
| Halogen Content | Typically >2% for classification as halogenated waste | [2] |
| pH Range for Collection | As is (acidic) - Do not neutralize in the waste container | [1] |
| EPA Regulations | Governed by regulations for halogenated organic compounds (e.g., 40 CFR Part 268) | [4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe disposal of this compound.
1. Waste Collection:
-
Designate a specific waste container for "Halogenated Organic Waste."[1][3]
-
The container must be clearly labeled with its contents, including the full chemical name "this compound," and the appropriate hazard symbols.[3]
-
Ensure the container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks or spills.[3]
2. Transferring the Waste:
-
Carefully transfer the this compound waste into the designated container using a funnel or other appropriate transfer device to minimize spills.
-
Do not overfill the container; it is generally recommended to fill to no more than 80% capacity to allow for expansion.
3. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat sources or incompatible chemicals, and have secondary containment to capture any potential leaks.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[1]
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is improper and may violate regulations.[6]
Spill and Emergency Procedures:
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemicals. Collect the contaminated material and place it in a sealed container for disposal as hazardous waste. Ventilate the area thoroughly. For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department immediately.
Diagram of Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Personal protective equipment for handling 4-Chloro-2-methylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 4-Chloro-2-methylbutanoic acid. The following procedures are based on established best practices for handling chlorinated organic acids and should be implemented to ensure a safe laboratory environment. Note that a specific Safety Data Sheet (SDS) for this compound was not available; therefore, these recommendations are derived from data on structurally similar hazardous materials.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a full-length laboratory coat. | Prevents skin contact, which may cause irritation or burns. Contaminated clothing should be removed and laundered before reuse. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation of vapors or aerosols, which can cause respiratory tract irritation. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following diagram and steps outline the process from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



